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Foundational

N-desmethyl-Doxylamine succinate chemical structure and properties

An In-depth Technical Guide to N-desmethyl-Doxylamine Succinate Abstract N-desmethyl-Doxylamine succinate is the primary active metabolite of Doxylamine, a first-generation antihistamine widely utilized for its sedative...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-desmethyl-Doxylamine Succinate

Abstract

N-desmethyl-Doxylamine succinate is the primary active metabolite of Doxylamine, a first-generation antihistamine widely utilized for its sedative and antiemetic properties.[1][2] This technical guide provides a comprehensive overview of N-desmethyl-Doxylamine succinate, delving into its chemical structure, physicochemical properties, metabolic pathways, and analytical quantification methodologies. As a crucial component in understanding the pharmacokinetics and pharmacodynamics of Doxylamine, a thorough characterization of this metabolite is essential for researchers and drug development professionals. This document synthesizes current knowledge, offering field-proven insights and detailed protocols to facilitate further investigation and application in a research and development setting.

Molecular Architecture and Physicochemical Profile

N-desmethyl-Doxylamine is a secondary amine derivative resulting from the metabolic N-demethylation of Doxylamine.[3] The succinate salt is formed through an acid-base reaction between the secondary amine of N-desmethyl-Doxylamine and succinic acid.[3] This salt form enhances the stability and solubility of the compound.

The core structure features a pyridinyl-phenylmethoxy ethanamine backbone. The removal of a methyl group from the terminal nitrogen, compared to its parent compound Doxylamine, significantly influences its physicochemical properties, including polarity and hydrogen bonding capacity.[3] While crystallographic data for N-desmethyl-Doxylamine succinate is not widely available in public literature, computational models suggest that its structural similarity to Doxylamine succinate results in analogous crystal packing arrangements.[3]

Chemical Structure
  • IUPAC Name: butanedioic acid;N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine[3]

  • Synonyms: N-desmethyl-Doxylamine succinate, N-methyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethan-1-amine succinate[4]

  • CAS Number: 2731375-61-2[2][4]

  • Molecular Formula: C₁₆H₂₀N₂O · C₄H₆O₄[2][4]

  • Molecular Weight: 374.4 g/mol [2][4]

Physicochemical Properties

A summary of the key physicochemical properties of N-desmethyl-Doxylamine succinate is presented in the table below.

PropertyValueSource(s)
Physical State White or creamy-white powder[3]
Molecular Formula C₁₆H₂₀N₂O · C₄H₆O₄[2][4]
Molecular Weight 374.4 g/mol [2][4]
Purity (Commercial) ≥90%[2][4]
Solubility DMF: 10 mg/ml; DMSO: 3 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): 3 mg/ml[2][5]
Storage Temperature -20°C or 2-8°C[2]

Metabolic Fate and Pharmacological Significance

N-desmethyl-Doxylamine is a product of hepatic metabolism of Doxylamine, primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP2C9.[1] The metabolic cascade involves N-dealkylation, a common pathway for the biotransformation of many pharmaceutical compounds.

Metabolic Pathway of Doxylamine Doxylamine Doxylamine (C₁₇H₂₂N₂O) N_desmethyl N-desmethyl-Doxylamine (C₁₆H₂₀N₂O) Doxylamine->N_desmethyl N-demethylation (CYP2D6, CYP1A2, CYP2C9) NN_didesmethyl N,N-didesmethyl-Doxylamine N_desmethyl->NN_didesmethyl N-demethylation Conjugates Glucuronide Conjugates N_desmethyl->Conjugates Conjugation Excretion Urinary Excretion NN_didesmethyl->Excretion Conjugates->Excretion

Caption: Metabolic conversion of Doxylamine to its primary and secondary metabolites.

The pharmacological activity of N-desmethyl-Doxylamine is comparable to its parent compound, exhibiting both antihistaminic and sedative effects.[3] Its activity is attributed to its action as an inverse agonist at the histamine H1 receptor.[1][6] The sedative properties arise from its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.[1] The study of N-desmethyl-Doxylamine is critical for understanding the overall therapeutic and potential side-effect profile of Doxylamine, as the metabolite contributes to the drug's extended half-life and duration of action.[3]

Synthesis and Formulation Considerations

The synthesis of N-desmethyl-Doxylamine is typically achieved through the controlled demethylation of Doxylamine. This process can be carried out using various chemical or biological methods.[3] The succinate salt is then formed by reacting the free base with succinic acid.

Synthesis Workflow for N-desmethyl-Doxylamine Succinate cluster_synthesis Synthesis of Free Base cluster_salt_formation Salt Formation Doxylamine Doxylamine (Starting Material) Demethylation Demethylation Reaction (Chemical or Biological) Doxylamine->Demethylation Purification1 Purification of Free Base (e.g., Chromatography) Demethylation->Purification1 Free_Base N-desmethyl-Doxylamine (Free Base) Purification1->Free_Base Reaction Acid-Base Reaction in Solvent Free_Base->Reaction Succinic_Acid Succinic Acid Succinic_Acid->Reaction Crystallization Crystallization & Isolation Reaction->Crystallization Final_Product N-desmethyl-Doxylamine Succinate Crystallization->Final_Product

Caption: Conceptual workflow for the synthesis of N-desmethyl-Doxylamine succinate.

Analytical Methodology: Quantification in Biological Matrices

The accurate quantification of N-desmethyl-Doxylamine in biological matrices such as plasma is paramount for pharmacokinetic and toxicokinetic studies.[7] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[8]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust framework for the analysis of N-desmethyl-Doxylamine in human plasma.

4.1.1. Materials and Reagents

  • Reference standards of N-desmethyl-Doxylamine and a suitable stable isotope-labeled internal standard (e.g., N-desmethyl-Doxylamine-d3 or Doxylamine-d5).[7][8]

  • Human plasma with K2EDTA as an anticoagulant.[8]

  • HPLC-grade acetonitrile, methanol, and formic acid.[8]

  • Reagent-grade water.[8]

4.1.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.[8]

  • A C18 reverse-phase HPLC column.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

4.1.3. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.[7]

  • Aliquot 100 µL of plasma (for calibration standards, quality controls, and unknown samples) into a 96-well plate or microcentrifuge tubes.[7][8]

  • Add 25 µL of the internal standard working solution to each well.[8]

  • Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.[7][8]

  • Vortex the mixture for 5 minutes.[8]

  • Centrifuge the samples at approximately 4000 rpm for 10 minutes.[8]

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[8]

4.1.4. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.[8]

  • Flow Rate: To be optimized based on column dimensions (typically 0.2-0.5 mL/min).

  • Injection Volume: 5-10 µL.[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-desmethyl-Doxylamine: Precursor ion (m/z 257.2) > Product ion (to be determined by infusion of the reference standard).

    • Internal Standard: Precursor ion > Product ion (to be determined by infusion of the reference standard).

Analytical Workflow for N-desmethyl-Doxylamine Start Plasma Sample Spike_IS Spike with Internal Standard Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Bioanalytical sample analysis workflow for N-desmethyl-Doxylamine.

Comparative Analysis: N-desmethyl-Doxylamine vs. Doxylamine

The structural and physicochemical differences between N-desmethyl-Doxylamine and its parent compound, Doxylamine, are summarized below. These differences underpin their distinct behaviors in biological systems and analytical assays.

FeatureN-desmethyl-Doxylamine SuccinateDoxylamine SuccinateSource(s)
Amine Type SecondaryTertiary[3]
Molecular Formula C₁₆H₂₀N₂O · C₄H₆O₄C₁₇H₂₂N₂O · C₄H₆O₄[3][9]
Molecular Weight 374.43 g/mol 388.46 g/mol [3][9]
Free Base MW 256.34 g/mol 270.37 g/mol [3][10][11]
Hydrogen Bonding Stronger (secondary amine)Weaker (tertiary amine)[3]

Conclusion

N-desmethyl-Doxylamine succinate is a metabolite of profound importance in the study of Doxylamine. Its chemical properties, shaped by the absence of a single methyl group, influence its solubility, polarity, and pharmacological activity. A comprehensive understanding of its metabolic generation and a robust analytical methodology for its quantification are indispensable for accurate pharmacokinetic modeling and a complete assessment of Doxylamine's therapeutic profile. The information and protocols detailed in this guide serve as a foundational resource for researchers and scientists dedicated to advancing the understanding of antihistamine metabolism and drug development.

References

  • Wikipedia. (n.d.). Doxylamine. Available at: [Link]

  • Bertin Bioreagent. (n.d.). N-desmethyl-Doxylamine (succinate) - Biochemicals - CAT N°: 35089. Available at: [Link]

  • Drugs.com. (2025, September 15). Doxylamine Monograph for Professionals. Available at: [Link]

  • MedCentral. (n.d.). Doxylamine Succinate Oral. Available at: [Link]

  • Healio. (2025, July 1). Doxylamine Succinate: Uses, Side Effects & Dosage. Available at: [Link]

  • YouTube. (2025, January 10). Pharmacology of Doxylamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. Available at: [Link]

  • Axios Research. (n.d.). Desmethyl Doxylamine Succinate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Desmethyldoxylamine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem Compound Database. Available at: [Link]

  • Prescribers' Digital Reference. (n.d.). Unisom - Drug Summary. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structure of doxylamine succinate. Available at: [Link]

  • ResearchGate. (n.d.). The tlme-course distribution of doxytamine and metabolites (ng/mL, free base) in plasma after the administration of [14C]-Iabeled doxylamine succinate and Bendectin. Available at: [Link]

  • ResearchGate. (2016, February 28). An efficient and safe process for synthesis of doxylamine succinate. Available at: [Link]

  • Scholars Research Library. (n.d.). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Available at: [Link]

  • precisionFDA. (n.d.). DOXYLAMINE SUCCINATE. Available at: [Link]

  • AWS. (n.d.). Spectroscopic Estimation of Doxylamine Succinate in Tablets and Human Plasma by Formation Ion-Pair Complex. Available at: [Link]

  • Semantic Scholar. (2021, July 8). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Available at: [Link]

Sources

Exploratory

Hepatic Biotransformation of Doxylamine: Mechanistic Pathways and Analytical Methodologies for N-Demethylation Profiling

Executive Summary Doxylamine is a highly efficacious first-generation ethanolamine-class H1-antihistamine widely utilized in clinical settings for insomnia, allergic rhinitis, and, in combination with pyridoxine, for hyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Doxylamine is a highly efficacious first-generation ethanolamine-class H1-antihistamine widely utilized in clinical settings for insomnia, allergic rhinitis, and, in combination with pyridoxine, for hyperemesis gravidarum[1][2]. While its pharmacodynamic profile is well-established, understanding its pharmacokinetic fate—specifically its hepatic biotransformation—is critical for drug-drug interaction (DDI) profiling and toxicological assessments. This technical whitepaper provides an in-depth analysis of the metabolic pathway converting doxylamine to its primary secondary amine metabolite, N-desmethyl-doxylamine. Furthermore, it establishes field-proven, self-validating experimental protocols for researchers conducting in vitro cytochrome P450 (CYP450) metabolism assays and LC-MS/MS quantification.

Pharmacokinetics and Clinical Relevance

Doxylamine exhibits a pharmacokinetic profile characterized by rapid absorption and extensive first-pass hepatic metabolism. Because doxylamine crosses the blood-brain barrier to exert its sedative effects, its clearance rate directly impacts the duration of CNS depression[3].

Quantitative Pharmacokinetic & Excretion Profile

The following table summarizes the foundational pharmacokinetic parameters and excretion pathways of doxylamine, highlighting the balance between renal clearance and hepatic biotransformation.

Pharmacokinetic ParameterValueClinical/Metabolic Significance
Oral Bioavailability 24.7%Indicates significant first-pass hepatic metabolism[1].
T_max (Oral) 1.5 - 2.5 hoursRapid absorption, primarily occurring in the jejunum[1][2].
Elimination Half-Life 10 - 12 hoursSupports once-daily nighttime dosing regimens[1][2].
Renal Excretion (Unchanged) ~60%The majority of the drug escapes complete biotransformation and is excreted intact via the kidneys[1][3].
Fecal Excretion ~40%Likely represents biliary excretion of downstream Phase II conjugates[1].
Primary Metabolites N-desmethyldoxylamine, N,N-didesmethyldoxylamineFormed sequentially via hepatic CYP2D6, CYP1A2, and CYP2C9[1][4].

The N-Demethylation Pathway: Mechanistic Insights

The structural core of doxylamine contains a tertiary aliphatic amine. The primary metabolic route for this compound is sequential N-dealkylation[2].

  • CYP-Mediated Oxidation: The biotransformation is primarily catalyzed by the hepatic cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9 [1][4]. The enzyme abstracts an electron/proton from the N-methyl group, leading to carbon hydroxylation.

  • Carbinolamine Formation: This oxidation forms a highly unstable carbinolamine intermediate.

  • Spontaneous Cleavage: The carbinolamine intermediate spontaneously collapses, releasing a molecule of formaldehyde and yielding the secondary amine, N-desmethyl-doxylamine [5][6].

  • Downstream Processing: N-desmethyl-doxylamine can undergo a subsequent round of CYP-mediated N-demethylation to form the primary amine, N,N-didesmethyldoxylamine [3][5]. Both the secondary and primary amine metabolites are subsequently targeted by Phase II metabolizing enzymes to form N-acetyl conjugates and O-glucuronides before renal excretion[6][7].

MetabolicPathway Dox Doxylamine (Tertiary Amine) CYP Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) Dox->CYP Oxidation Carbinolamine Carbinolamine Intermediate (Unstable) CYP->Carbinolamine Hydroxylation NDes N-desmethyl-doxylamine (Secondary Amine) Carbinolamine->NDes Spontaneous Cleavage (- Formaldehyde) NNDes N,N-didesmethyldoxylamine (Primary Amine) NDes->NNDes CYP-mediated N-demethylation PhaseII Phase II Conjugates (N-acetyl & O-glucuronide) NDes->PhaseII Conjugation NNDes->PhaseII Conjugation

Fig 1. Sequential N-demethylation of doxylamine mediated by hepatic CYP450 enzymes.

Experimental Methodologies: In Vitro Profiling

To accurately quantify the conversion of doxylamine to N-desmethyl-doxylamine, researchers must employ robust, self-validating assays. The following protocols integrate mechanistic causality into each step to ensure data integrity.

Protocol 1: In Vitro Human Liver Microsome (HLM) Assay

Objective: To determine the intrinsic clearance and N-demethylation rate of doxylamine. Self-Validating System: This protocol includes a minus-NADPH control to definitively prove that the observed degradation is strictly CYP450-mediated and not a result of chemical instability or non-specific enzymatic hydrolysis.

  • Master Mix Preparation: Suspend pooled Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The pH 7.4 buffer maintains the structural integrity of the CYP enzymes, mimicking physiological intracellular conditions.

  • Substrate Addition: Spike doxylamine into the master mix to achieve a final concentration of 1 µM.

  • Thermal Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures the system reaches thermal equilibrium, preventing a lag phase in enzyme kinetics upon reaction initiation.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 reductase; without it, the CYP catalytic cycle cannot proceed.

  • Time-Course Quenching: At predetermined intervals (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., diphenhydramine).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction precisely at the target time point to prevent overestimation of clearance.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

    • Causality: Pellets the precipitated proteins, yielding a clean supernatant that protects the downstream LC column from clogging.

Protocol 2: LC-MS/MS Quantification of N-desmethyldoxylamine

Objective: To isolate and quantify the secondary amine metabolite with high specificity. Self-Validating System: The use of a stable-isotope labeled internal standard (SIL-IS) corrects for matrix effects and ionization suppression, ensuring absolute quantitative accuracy.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The C18 column effectively separates the slightly more polar N-desmethyl-doxylamine from the highly lipophilic parent doxylamine based on hydrophobic interactions.

  • Electrospray Ionization (ESI): Operate the mass spectrometer in positive ESI mode.

    • Causality: Both doxylamine and its demethylated metabolites contain basic amine groups that readily accept a proton [M+H]+ in the acidic mobile phase.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for doxylamine and N-desmethyl-doxylamine.

    • Causality: MRM acts as a dual-mass filter, completely eliminating background matrix noise and ensuring that only the specific metabolite of interest is quantified.

Workflow S1 1. HLM Incubation (Substrate + NADPH) S2 2. Reaction Quenching (Cold Acetonitrile) S1->S2 S3 3. Centrifugation (Protein Precipitation) S2->S3 S4 4. LC-MS/MS (MRM Mode) S3->S4 S5 5. Data Processing (Quantification) S4->S5

Fig 2. Self-validating in vitro experimental workflow for doxylamine metabolite quantification.

Conclusion

The metabolic conversion of doxylamine to N-desmethyl-doxylamine is a critical pharmacokinetic event driven by CYP2D6, CYP1A2, and CYP2C9[1][4]. By understanding the mechanistic transition from a tertiary to a secondary amine and applying rigorous, self-validating in vitro methodologies, researchers can accurately profile the drug's clearance. This ensures high-fidelity data generation for toxicological evaluation and the assessment of potential drug-drug interactions in polypharmacy settings.

References

  • Source: wikipedia.
  • Title: Doxylamine Monograph for Professionals - Drugs.
  • Source: drugs-porphyria.
  • Source: tandfonline.
  • Source: yakhak.
  • Source: hpra.
  • Title: Metabolism of Doxylamine Succinate in Fischer 344 Rats.

Sources

Foundational

N-Desmethyl-Doxylamine Succinate: Comprehensive Technical Guide on Chemical Identification, Metabolism, and Analytical Workflows

Executive Summary N-Desmethyldoxylamine (NDD) is the primary Phase I active metabolite of the first-generation antihistamine doxylamine[1][2]. While historically analyzed primarily within the contexts of forensic toxicol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Desmethyldoxylamine (NDD) is the primary Phase I active metabolite of the first-generation antihistamine doxylamine[1][2]. While historically analyzed primarily within the contexts of forensic toxicology and pharmacokinetic profiling[1], NDD has recently become a critical focal point in pharmaceutical quality control and drug development. As a secondary amine, NDD is highly susceptible to nitrosation during Active Pharmaceutical Ingredient (API) synthesis or formulation, forming N-nitroso-N-desmethyl doxylamine—a potent Nitrosamine Drug Substance-Related Impurity (NDSRI)[3]. This whitepaper provides a comprehensive, self-validating framework for the structural identification, metabolic tracking, and quantitative LC-MS/MS analysis of N-desmethyl-doxylamine succinate.

Chemical Identity & Structural Elucidation

In analytical method development (AMV) and quality control (QC), reference standards must mimic the physicochemical behavior of the target API[1][4]. Doxylamine is commercially formulated as a succinate salt to improve aqueous solubility and gastrointestinal absorption. Consequently, utilizing the succinate salt of N-desmethyldoxylamine rather than its free base is a critical experimental choice; it ensures that the reference standard exhibits identical solubility profiles and retention behavior in reverse-phase chromatography as the parent API matrix[4].

Table 1: Physicochemical Properties of N-Desmethyldoxylamine Variants
PropertyN-Desmethyl-Doxylamine (Succinate)N-Desmethyldoxylamine (Free Base)
CAS Number 2731375-61-2[5]78868-03-8[6][7]
Molecular Formula C₁₆H₂₀N₂O • C₄H₆O₄[5][8]C₁₆H₂₀N₂O[7][9]
Molecular Weight 374.43 g/mol [5][8]256.34 g/mol [7][9]
IUPAC Name butanedioic acid; N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine[5][8]phenyl-1-(2-pyridinyl)ethoxy]ethanamine[10]
SMILES CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC.C(CC(=O)O)C(=O)O[5][8]CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC[11]

Pharmacokinetics & Metabolic Pathway

Doxylamine undergoes extensive hepatic biotransformation[12]. The primary metabolic pathway is driven by cytochrome P450 (CYP) enzymes, which catalyze the N-dealkylation of the parent drug[2][13]. This enzymatic cleavage strips a single methyl group from the terminal tertiary amine, yielding the secondary amine N-desmethyldoxylamine[2][13]. A subsequent, secondary demethylation event produces N,N-didesmethyldoxylamine[2][13].

Understanding this causality is vital for toxicologists: because NDD retains partial pharmacological activity, variations in patient CYP expression can alter the drug's effective half-life and the severity of anticholinergic toxidromes[1][14]. Furthermore, the secondary amine structure of NDD serves as the direct precursor for nitrosation, linking in vivo metabolism directly to ex vivo API degradation pathways[3].

MetabolicPathway Dox Doxylamine (Parent API) CYP1 Hepatic CYP450 (N-dealkylation) Dox->CYP1 NDD N-Desmethyldoxylamine (Primary Metabolite / Impurity) CYP1->NDD CYP2 Hepatic CYP450 (N-dealkylation) NDD->CYP2 Nitrosation Nitrosating Agents (Trace Nitrites) NDD->Nitrosation NNDD N,N-Didesmethyldoxylamine (Secondary Metabolite) CYP2->NNDD NDSRI N-Nitroso-N-desmethyl doxylamine (NDSRI - FDA Limit: 26.5 ng/day) Nitrosation->NDSRI

Figure 1: Hepatic CYP450 metabolism of doxylamine and the NDSRI nitrosation pathway.

Analytical Identification Protocols (LC-MS/MS)

To quantify NDD in human plasma or detect it as a trace impurity within doxylamine API batches, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard[2][15]. The following self-validating protocol ensures high sensitivity and corrects for matrix-induced ion suppression.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation): Extract the sample using LC-MS grade methanol[12]. Causality: Methanol rapidly denatures plasma proteins while maintaining the solubility of the succinate salt, preventing UHPLC column clogging and extending equipment lifespan.

  • Chromatographic Separation: Inject the supernatant onto a C18 UHPLC column. Utilize a gradient elution with Mobile Phase A (Methanol) and Mobile Phase B (20 mM ammonium acetate with 0.2% formic acid in water) at a flow rate of 0.6 mL/min[15]. Causality: Formic acid ensures the secondary amine of NDD remains fully protonated for positive electrospray ionization (ESI+). Simultaneously, ammonium acetate acts as a volatile buffer, sharpening the chromatographic peak shape and preventing tailing typical of basic amines on silica columns.

  • Mass Spectrometry Detection (MRM Mode): Operate the mass spectrometer in ESI+ mode. The parent doxylamine is monitored at the transition m/z 271.0 → 182.0[15]. For NDD (Free base MW: 256.34 g/mol [7]), monitor the precursor ion [M+H]⁺ at m/z 257.1.

  • Internal Standardization: Spike all samples with Doxylamine-d5 as the internal standard (monitoring m/z 276.2 → 187.3)[15]. Causality: An isotopically labeled internal standard co-elutes with the target analytes, perfectly correcting for any signal suppression or enhancement occurring in the ESI source, thereby making the quantification system self-validating.

LCMSWorkflow Prep Sample Prep (Methanol Crash) HPLC UHPLC C18 (Ammonium Acetate/FA) Prep->HPLC ESI ESI(+) Protonation HPLC->ESI Q1 Q1: Precursor m/z 257.1 [M+H]+ ESI->Q1 CID Collision Cell (Argon Gas) Q1->CID Q3 Q3: Product Ion (MRM Transition) CID->Q3 Det Detector (Quantification) Q3->Det

Figure 2: Self-validating LC-MS/MS workflow for N-desmethyldoxylamine quantification.

Regulatory & Quality Control Implications: The NDSRI Threat

The monitoring of N-desmethyl-doxylamine in pharmaceutical manufacturing is no longer just a measure of API purity; it is a critical regulatory safety requirement. Because NDD possesses a reactive secondary amine, it interacts readily with nitrosating agents—often introduced via trace nitrites in formulation excipients or water—to form N-nitroso-N-desmethyl doxylamine [3].

Regulatory bodies, including the FDA and EMA, have identified this nitrosamine as a Potency Category 1 NDSRI[3]. Due to its high mutagenic potential, the FDA imposes a strict Acceptable Intake (AI) limit of just 26.5 ng/day [3]. Consequently, drug development professionals must implement the aforementioned LC-MS/MS protocols to rigorously screen for NDD precursors in raw materials to ensure compliance for Abbreviated New Drug Applications (ANDA) and commercial production[3][4].

References

  • Veeprho. "N-Nitroso N-Desmethyl Doxylamine | NDSRI Standards". Veeprho Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration (FDA). "209661Orig1s000 - Clinical Pharmacology Review". FDA AccessData. [Link]

  • Shimadzu. "Automatic quantification of doxylamine and diphenhydramine in human plasma". Shimadzu Application Notes. [Link]

  • ResearchGate. "A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma". ResearchGate Publications. [Link]

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Exploratory

Doxylamine Succinate vs. N-desmethyl-Doxylamine: A Technical Whitepaper on Pharmacokinetics, Receptor Dynamics, and Analytical Methodologies

Executive Summary & Structural Divergence Doxylamine succinate is a highly efficacious first-generation ethanolamine-class antihistamine, widely utilized in clinical settings for its sedative, anti-allergic, and antiemet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Divergence

Doxylamine succinate is a highly efficacious first-generation ethanolamine-class antihistamine, widely utilized in clinical settings for its sedative, anti-allergic, and antiemetic properties. Its principal metabolic pathway involves hepatic biotransformation to form its primary circulating metabolite, N-desmethyl-doxylamine (NDDOX) , alongside N,N-didesmethyldoxylamine.

The core structural divergence between the two molecules lies in the removal of a single methyl group from the tertiary amine of doxylamine, converting it into a secondary amine (NDDOX). As a Senior Application Scientist, it is critical to understand that this seemingly minor functional group modification drastically alters the molecule's lipophilicity, blood-brain barrier (BBB) permeability, receptor binding affinity, and subsequent clearance mechanisms.

Pharmacokinetics & Hepatic Biotransformation

The pharmacokinetic profile of the parent drug is heavily dependent on hepatic function. Following oral administration, doxylamine exhibits a bioavailability of approximately 24.7%, with peak plasma concentrations ( Tmax​ ) occurring between 1.5 to 2.5 hours. The elimination half-life of the parent drug ranges from [1].

Doxylamine is metabolized in the liver primarily by[2]. The primary metabolic route involves sequential [3], which strips the methyl groups from the ethanolamine side chain.

CYP450_Metabolism DOX Doxylamine Succinate (Tertiary Amine) CYP Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) DOX->CYP N-dealkylation NDDOX N-desmethyl-doxylamine (Secondary Amine) CYP->NDDOX -CH3 NNDDOX N,N-didesmethyldoxylamine (Primary Amine) NDDOX->NNDDOX -CH3

Hepatic CYP450-mediated sequential N-demethylation of Doxylamine.

Receptor Binding & Pharmacodynamics

Doxylamine acts as a potent inverse agonist/antagonist at the histamine H1 receptor and exhibits dose-dependent anticholinergic activity across [2].

The N-demethylation of doxylamine to NDDOX significantly reduces the molecule's ability to cross the BBB due to decreased lipophilicity. Consequently, NDDOX has a drastically lower binding affinity for central H1 receptors, rendering the metabolite largely inactive regarding sedative and hypnotic effects.

Quantitative Data: Receptor Affinity Profile
Receptor TargetDoxylamine Ki​ (nM)N-desmethyl-doxylamine Ki​ (nM)Clinical Implication
Histamine H1 42> 42 (Significantly Reduced)Central sedative & antihistamine effects are driven almost entirely by the parent drug.
Muscarinic M1 490AttenuatedDrives anticholinergic side effects (e.g., dry mouth, delirium at high doses).
Muscarinic M2 2100AttenuatedNegligible cardiac muscarinic impact at standard therapeutic doses.
Muscarinic M3 650AttenuatedInhibition of glandular secretions.
Muscarinic M4 380AttenuatedRegulatory feedback modulation.
Muscarinic M5 180AttenuatedCentral dopaminergic regulation.

Analytical Workflow: LC-MS/MS Quantification

To accurately conduct pharmacokinetic profiling and bioequivalence studies, researchers must distinguish between the parent drug and its demethylated metabolites in human plasma. A validated [4] is strictly required due to the structural similarities of the analytes.

Self-Validating Protocol: LC-MS/MS Method for DOX and NDDOX

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Doxylamine-d5).

  • Causality: Protein precipitation is chosen over liquid-liquid extraction (LLE) to ensure high-throughput recovery of both the lipophilic parent (DOX) and the more polar secondary amine (NDDOX). The ice-cold organic solvent rapidly denatures plasma proteins while minimizing the thermal degradation of the analytes.

  • Action: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Causality: The C18 stationary phase provides optimal retention for basic amines. A gradient elution using 0.1% Formic acid in Water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B) ensures that the more polar NDDOX elutes with sharp peak symmetry just prior to the parent DOX. The acidic mobile phase ensures complete protonation of the amines, exponentially increasing ESI+ sensitivity.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Transitions (MRM Mode):

    • Doxylamine: m/z 271.2 → 167.1 (Cleavage of the ether linkage).

    • N-desmethyl-doxylamine: m/z 257.2 → 167.1.

Step 4: System Self-Validation

  • Action: The protocol mandates the injection of a blank plasma sample immediately following the highest calibration standard.

  • Validation Logic: If the carryover peak in the blank exceeds 20% of the Lower Limit of Quantification (LLOQ) signal, the system automatically invalidates the run, forcing a needle-wash cycle optimization.

LCMS_Workflow P1 Plasma Sample + Internal Std P2 Protein Precipitation (Ice-Cold ACN) P1->P2 P3 UHPLC Separation (C18 Column) P2->P3 P4 ESI+ MS/MS (MRM Mode) P3->P4 P5 Data Analysis & PK Modeling P4->P5

Step-by-step LC-MS/MS analytical workflow for quantifying Doxylamine and metabolites.

References

  • Title: Doxylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Doxylamine Monograph for Professionals Source: Drugs.com URL: [Link]

  • Title: Pharmacokinetics of doxylamine, a component of Bendectin, in the rhesus monkey Source: PubMed (NIH) URL: [Link]

  • Title: A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers Source: ResearchGate URL: [Link]

Sources

Foundational

Primary Metabolites of Doxylamine in Human Plasma: A Comprehensive Bioanalytical and Pharmacokinetic Guide

Executive Summary Doxylamine is a potent first-generation histamine H1-receptor antagonist widely utilized for its sedative, antiemetic, and antihistamine properties[1][2]. In both clinical pharmacokinetics and forensic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Doxylamine is a potent first-generation histamine H1-receptor antagonist widely utilized for its sedative, antiemetic, and antihistamine properties[1][2]. In both clinical pharmacokinetics and forensic toxicology, the accurate quantification of doxylamine and its primary metabolites in human plasma is a critical requirement for evaluating drug exposure, bioequivalence, and potential toxicity[3][4].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic overview of doxylamine metabolism, the structural elucidation of its primary metabolites, and a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for robust, high-throughput bioanalysis.

Pharmacokinetics and Hepatic Metabolism

Upon oral administration, doxylamine is readily absorbed but exhibits a relatively low systemic bioavailability of approximately 24.7% due to extensive first-pass metabolism[1]. It is metabolized in the liver primarily by the cytochrome P450 (CYP) system, specifically the CYP2D6, CYP1A2, and CYP2C9 isoenzymes[1][5].

The metabolic cascade yields three primary circulating metabolites in human plasma[1][5]:

  • N-desmethyldoxylamine (NDD) : Formed via primary N-demethylation.

  • N,N-didesmethyldoxylamine (NNDD) : Formed via secondary N-demethylation of NDD.

  • Doxylamine N-oxide (DNO) : Formed via N-oxidation of the tertiary amine[6].

Additionally, minor pathways include the N-acetyl conjugation of the dealkylated metabolites—a notable phenomenon as it represents one of the rare in vivo acetylations of aliphatic amines in humans[7]—as well as O-glucuronidation[8].

Metabolism DOX Doxylamine (Parent Drug) NDD N-desmethyldoxylamine (CYP2D6, CYP1A2, CYP2C9) DOX->NDD N-demethylation DNO Doxylamine N-oxide (Oxidation) DOX->DNO N-oxidation NNDD N,N-didesmethyldoxylamine (CYP2D6, CYP1A2, CYP2C9) NDD->NNDD N-demethylation ACET N-acetyl conjugates (Acetylation) NDD->ACET Acetylation NNDD->ACET Acetylation

Primary hepatic metabolic pathways of doxylamine in humans.

Bioanalytical Challenges & Causality in Method Design

Quantifying doxylamine and its metabolites in plasma presents specific physicochemical challenges. Doxylamine is a basic tertiary amine. The rationale behind our experimental design is as follows:

  • Sample Preparation Causality : Protein precipitation (PPT) using acetonitrile is preferred over Solid Phase Extraction (SPE) for these specific analytes[3]. While SPE offers cleaner extracts, PPT efficiently recovers both the highly lipophilic parent drug and its significantly more polar dealkylated/oxidized metabolites without the recovery bias or breakthrough often seen in SPE cartridges[3].

  • Chromatographic Causality : A reversed-phase C18 column is optimal. However, basic amines tend to exhibit peak tailing due to secondary interactions with residual silanols on the silica stationary phase. To counteract this, a mobile phase buffered with 20 mM ammonium acetate and 0.2% formic acid is utilized[4][9]. The formic acid provides the low pH necessary to keep the amines fully protonated for positive electrospray ionization (ESI+), while the ammonium acetate acts as a dynamic modifier to sharpen peak shape and ensure reproducible retention times[4].

  • Detection Causality : LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is mandatory for its superior selectivity[3][4]. Doxylamine N-oxide is thermally labile and susceptible to degradation in the injection port of a Gas Chromatograph (GC); hence, LC-MS/MS is the strictly preferred modality to prevent artificial degradation of the N-oxide back into the parent drug during analysis[6][10].

Quantitative Data Summaries

Table 1: Key Pharmacokinetic Parameters of Doxylamine in Humans [1][5]

ParameterValue / RangeDescription
Bioavailability (Oral) ~24.7%High first-pass metabolism reduces systemic oral bioavailability.
Tmax 1.5 – 2.5 hoursTime to reach maximum plasma concentration.
Elimination Half-life (t1/2) 10 – 12 hoursPermits once-daily dosing; associated with next-day "hangover" effects.
Excretion 60% Urine, 40% FecesExcreted primarily as conjugated and unconjugated metabolites.

Table 2: LC-MS/MS Precursor and MRM Product Ions (ESI+) [4][11][12][13]

AnalytePrecursor Ion[M+H]+ (m/z)Primary MRM Product Ion (m/z)
Doxylamine 271.2182.0
Doxylamine-d5 (IS) 276.2187.3
N-desmethyldoxylamine 257.2168.1
N,N-didesmethyldoxylamine 243.2154.1
Doxylamine N-oxide 287.2271.2 / 182.0*

*Note: Exact product ions for metabolites may vary slightly based on specific collision energy (CE) optimization and instrument platform.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This self-validating protocol ensures high recovery, minimal matrix effects, and strict adherence to bioanalytical method validation guidelines[3][4][14].

Reagents & Materials:

  • LC-MS grade Methanol, Acetonitrile, and Water.

  • Ammonium acetate (20 mM) and Formic acid (0.2%).

  • Reference standards: Doxylamine succinate, N-desmethyldoxylamine, Doxylamine N-oxide.

  • Internal Standard (IS): Doxylamine-d5.

  • Blank human plasma (K2EDTA anticoagulant).

Step-by-Step Methodology:

  • Preparation of Working Solutions : Prepare calibration standards (ranging from 0.500 to 200 ng/mL) and Quality Control (QC) samples by spiking reference standards into blank human plasma[4]. Prepare the IS working solution (Doxylamine-d5) at 50 ng/mL in a 50:50 methanol:water diluent.

  • Sample Extraction (Protein Precipitation) :

    • Thaw human plasma samples at room temperature and vortex to ensure complete homogeneity[3].

    • Transfer a 100 µL aliquot of plasma into a clean 1.5 mL microcentrifuge tube[3].

    • Add 10 µL of the Doxylamine-d5 IS working solution.

    • Add 300 µL of ice-cold acetonitrile to induce rapid protein precipitation[3].

    • Vortex the mixture vigorously for 2 minutes to disrupt protein-drug binding.

    • Centrifuge the samples at 14,500 x g for 10 minutes at 4°C to pellet the precipitated proteins[3].

    • Transfer 200 µL of the clear supernatant to an autosampler vial containing 200 µL of Mobile Phase A to match the initial gradient conditions, preventing solvent-induced peak distortion.

  • Chromatographic Separation :

    • Column : C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A : 20 mM Ammonium acetate + 0.2% Formic acid in Water[4].

    • Mobile Phase B : Methanol[4].

    • Gradient : Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1.5 minutes. Flow rate: 0.6 mL/min[4].

  • Mass Spectrometric Detection :

    • Operate the tandem mass spectrometer in ESI+ mode.

    • Monitor the specific MRM transitions outlined in Table 2[4].

    • Ensure the capillary voltage is optimized (typically ~4.5 kV) and the desolvation temperature is set to 500°C to facilitate the efficient ionization of the basic amines.

Workflow A Plasma Sample (100 µL) B Add IS & Acetonitrile (300 µL) A->B C Vortex & Centrifuge (14,500 x g) B->C D Supernatant Dilution C->D E LC-MS/MS Analysis D->E F Data Processing (MRM Integration) E->F

Bioanalytical workflow for the LC-MS/MS quantification of doxylamine.

Data Interpretation and Analytical Rigor

To ensure the trustworthiness of the assay, the method must be continuously evaluated for Matrix Effects (ME) and Stability .

  • Matrix Effects : Endogenous phospholipids in human plasma can cause significant ion suppression in the ESI source. Co-elution of these lipids with doxylamine or its metabolites will artificially lower the signal. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) like Doxylamine-d5 perfectly tracks this suppression. Because the stable isotope co-elutes with the parent drug and experiences the exact same matrix environment, the peak area ratio remains constant, ensuring self-validation of the quantitative result[4].

  • Chemical Stability : While doxylamine is relatively stable under acidic conditions, it can undergo cleavage of the ether linkage under strong alkaline stress[6]. Therefore, maintaining a slightly acidic sample matrix post-extraction (via the formic acid in the mobile phase diluent) is highly recommended to preserve the integrity of the metabolites prior to injection[6].

References

  • Application Note: Quantitative Analysis of (S)- Desmethyl Doxylamine in Human Plasma by LC Benchchem
  • Doxylamine - Pharmacokinetics Wikipedia
  • The Pharmacokinetic and Pharmacodynamic Profile of Doxylamine: A Technical Guide Benchchem
  • Automatic quantification of doxylamine and diphenhydramine in human plasma Shimadzu
  • The postulated pathways of doxylamine succinate metabolism in the...
  • Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans PubMed
  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study ResearchG
  • 209661Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review FDA
  • Doxylamine N-Oxide Benchchem
  • Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites ResearchG
  • Doxylamine | C17H22N2O | CID 3162 PubChem - NIH
  • Technical Support Center: Doxylamine Degrad
  • N-Desmethyldoxylamine | C16H20N2O | CID 135338 PubChem - NIH

Sources

Exploratory

Half-life and elimination kinetics of Nordoxylamine

An In-Depth Technical Guide to the Half-life and Elimination Kinetics of Nordoxylamine Abstract This technical guide provides a comprehensive analysis of the formation, half-life, and elimination kinetics of Nordoxylamin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Half-life and Elimination Kinetics of Nordoxylamine

Abstract

This technical guide provides a comprehensive analysis of the formation, half-life, and elimination kinetics of Nordoxylamine, the primary N-demethylated metabolite of the first-generation antihistamine, Doxylamine. As the understanding of drug metabolites is critical for comprehensive safety and efficacy assessments in drug development, this document synthesizes the available pharmacokinetic data for both the parent drug and its key metabolite. We delve into the metabolic pathways, the analytical methodologies required for quantification, and the intrinsic and extrinsic factors influencing its kinetic profile. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design and data interpretation necessary for a thorough characterization of Nordoxylamine.

Introduction: The Significance of Metabolite Kinetics

Doxylamine is a widely used first-generation histamine H1 receptor antagonist with sedative and anticholinergic properties, indicated for the treatment of insomnia, allergic rhinitis, and, in combination with pyridoxine, nausea and vomiting during pregnancy.[1][2][3] Like many pharmaceutical compounds, Doxylamine undergoes extensive hepatic metabolism, leading to the formation of active or inactive metabolites.[1][4] The primary metabolite, N-desmethyldoxylamine, commonly referred to as Nordoxylamine, is formed via N-demethylation.[5][6]

Understanding the pharmacokinetic profile of a major metabolite like Nordoxylamine is paramount for several reasons:

  • Pharmacological Activity: Metabolites can possess their own therapeutic effects or contribute to the side-effect profile of the parent drug.

  • Safety and Toxicology: Accumulation of metabolites can lead to toxicity, necessitating a full kinetic workup.

  • Drug-Drug Interactions: Competition for metabolic enzymes can alter the exposure of both the parent drug and its metabolites.

This guide provides a detailed examination of the processes governing the presence and persistence of Nordoxylamine in the body, grounded in established pharmacokinetic principles and analytical best practices.

Metabolic Formation of Nordoxylamine

The biotransformation of Doxylamine is the genesis of Nordoxylamine. This process occurs predominantly in the liver and is mediated by the Cytochrome P450 (CYP) enzyme system.

Enzymatic Pathway

Doxylamine is metabolized primarily through N-dealkylation.[7] The first demethylation step produces Nordoxylamine (N-desmethyldoxylamine). This can be followed by a second demethylation to form N,N-didesmethyldoxylamine.[1][2][5] The specific CYP isoenzymes responsible for these transformations are primarily CYP2D6, CYP1A2, and CYP2C9.[1][2]

The causality behind focusing on this pathway is its direct impact on the rate of Nordoxylamine formation, which is a critical determinant of its subsequent elimination kinetics. Genetic polymorphisms in these CYP enzymes can lead to significant inter-individual variability in Doxylamine metabolism, thereby altering the exposure profile of Nordoxylamine.

G cluster_0 Hepatic Metabolism Doxylamine Doxylamine Nordoxylamine Nordoxylamine (N-desmethyldoxylamine) Doxylamine->Nordoxylamine N-demethylation Didesmethyl N,N-didesmethyldoxylamine Nordoxylamine->Didesmethyl N-demethylation Enzymes CYP2D6, CYP1A2, CYP2C9 Enzymes->Doxylamine Catalyze Enzymes->Nordoxylamine Catalyze G cluster_workflow Bioanalytical Workflow Sample Plasma Sample (with Internal Standard) SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Sample->SPE Cleanup & Concentration LC LC Separation (Reverse-Phase C18) SPE->LC Separation MS MS/MS Detection (MRM Transitions) LC->MS Detection & Quantification Data Data Analysis (Concentration vs. Time) MS->Data PK Pharmacokinetic Modeling (t½, Cmax, AUC) Data->PK

Sources

Foundational

Structural and Analytical Profiling of N-desmethyl-Doxylamine Succinate: A Technical Whitepaper

Executive Summary Doxylamine succinate is a highly efficacious first-generation H1-antihistamine widely utilized for its sedative and anti-allergic properties. Upon administration, it undergoes extensive hepatic metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Doxylamine succinate is a highly efficacious first-generation H1-antihistamine widely utilized for its sedative and anti-allergic properties. Upon administration, it undergoes extensive hepatic metabolism, primarily yielding its active secondary amine metabolite, N-desmethyl-doxylamine . Understanding the precise physicochemical properties, molecular weight, and stoichiometric formula of the succinate salt of this metabolite is critical for pharmacokinetic modeling, impurity profiling, and the development of validated bioanalytical assays.

This whitepaper provides an authoritative breakdown of the molecular architecture of N-desmethyl-doxylamine succinate, detailing its structural divergence from the parent drug, the logic behind its salt formation, and a self-validating LC-MS/MS protocol for its quantification.

Physicochemical Architecture & Stoichiometry

N-desmethyl-doxylamine is formed via the oxidative cleavage of a single methyl group (-CH₃) from the tertiary amine of doxylamine. This demethylation shifts the molecule from a tertiary to a secondary amine, fundamentally altering its lipophilicity, receptor binding affinity, and molecular mass.

Molecular Formula and Weight Calculations
  • Free Base (N-desmethyl-doxylamine): The removal of the methyl group (14.03 Da) from doxylamine (C₁₇H₂₂N₂O) results in a free base molecular formula of C₁₆H₂₀N₂O . The exact molecular weight of the free base is 256.34 g/mol ()[1].

  • Succinate Salt Formation: In pharmaceutical and analytical contexts, the compound is stabilized using succinic acid (C₄H₆O₄, MW: 118.09 g/mol ). The resulting ionic bond between the protonated secondary amine and the dicarboxylate yields N-desmethyl-doxylamine succinate .

  • Salt Formula & Aggregate Weight: The stoichiometric formula for the salt is C₁₆H₂₀N₂O · C₄H₆O₄ (aggregate: C₂₀H₂₆N₂O₅), bringing the total molecular weight to 374.43 g/mol ()[2].

Comparative Data Summary

To facilitate analytical standard preparation, the quantitative differences between the parent drug and its primary metabolite are summarized below:

PropertyParent: Doxylamine SuccinateMetabolite: N-desmethyl-Doxylamine Succinate
CAS Number 562-10-72731375-61-2
Molecular Formula C₁₇H₂₂N₂O · C₄H₆O₄C₁₆H₂₀N₂O · C₄H₆O₄
Aggregate Formula C₂₁H₂₈N₂O₅C₂₀H₂₆N₂O₅
Molecular Weight 388.46 g/mol 374.43 g/mol
Amine Classification Tertiary AmineSecondary Amine
Free Base Mass 270.37 g/mol 256.34 g/mol

Metabolic Pathway and Salt Formation Logic

The hepatic clearance of doxylamine is primarily mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2). The N-demethylation pathway reduces the steric hindrance around the nitrogen atom, which slightly increases the polarity of the molecule.

The Causality of Succinate Salt Selection: Why is succinic acid (pKa₁ = 4.2, pKa₂ = 5.6) used to form the salt of N-desmethyldoxylamine (amine pKa ~9.0)? The large ΔpKa (>3 units) ensures complete proton transfer from the acid to the secondary amine. This ionic bonding creates a highly crystalline, stable lattice that resists hygroscopicity, ensuring the integrity of the reference standard during long-term storage and analytical weighing ()[3].

MetabolicPathway Doxylamine Doxylamine MW: 270.37 g/mol (Parent Drug) CYP450 Hepatic CYP450 (CYP2D6, CYP1A2) Doxylamine->CYP450 N-demethylation (-CH3) NDesmethyl N-desmethyldoxylamine MW: 256.34 g/mol (Metabolite) CYP450->NDesmethyl Oxidative Cleavage Salt N-desmethyldoxylamine Succinate Salt MW: 374.43 g/mol NDesmethyl->Salt Ionic Bonding Succinate Succinic Acid MW: 118.09 g/mol Succinate->Salt Proton Transfer

Hepatic N-demethylation of doxylamine and subsequent succinate salt formation.

Analytical Workflows: Self-Validating LC-MS/MS Protocol

To quantify N-desmethyl-doxylamine succinate in biological matrices (e.g., human plasma), a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is required. The following protocol is designed as a self-validating system , ensuring that every chemical choice actively prevents false positives and matrix interference.

Step-by-Step Methodology & Causality

Step 1: Matrix Protein Precipitation (Sample Preparation)

  • Action: Aliquot 100 µL of plasma. Add 300 µL of ice-cold Acetonitrile (ACN) spiked with Doxylamine-d5 (Internal Standard). Vortex for 2 minutes; centrifuge at 14,000 x g for 10 minutes.

  • Causality: ACN rapidly disrupts the hydration shell of plasma proteins, causing immediate denaturation and precipitation. Ice-cold conditions prevent the thermal degradation of the metabolite. Introducing the deuterated internal standard (IS) at this exact moment ensures that any subsequent volumetric losses or matrix-induced ion suppression effects are perfectly normalized, rendering the quantification self-correcting.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a sub-2µm C18 Reverse-Phase column.

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes.

  • Causality: The hydrophobic C18 stationary phase interacts strongly with the pyridinyl-phenylmethoxy backbone of the metabolite. The addition of 0.1% Formic Acid serves a dual, critical purpose: it suppresses the ionization of residual silanols on the column silica (preventing peak tailing) and forces the secondary amine into a fully protonated state, which is an absolute prerequisite for optimal retention and downstream mass spectrometry.

Step 3: ESI+ MS/MS Detection (Multiple Reaction Monitoring)

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition of m/z 257.2 → 167.1 for N-desmethyldoxylamine.

  • Causality: Because the succinate salt dissociates in solution, the mass spectrometer measures the protonated free base [M+H]⁺ at m/z 257.2. Upon Collision-Induced Dissociation (CID) with argon gas, the ether linkage cleaves predictably. The dominant product ion at m/z 167.1 corresponds to the highly stable diphenylmethoxy carbocation. Monitoring this exact transition filters out endogenous biological noise, yielding an exceptional signal-to-noise ratio.

Step 4: System Suitability & Validation (The Trustworthiness Loop)

  • Action: Before running unknown samples, the system must pass a validation loop: a Blank Injection (proves zero column carryover), a Zero Sample (Matrix + IS, proves no endogenous interference at m/z 257.2), and Quality Control (QC) samples at low, mid, and high concentrations (proves dynamic linearity).

LCMSWorkflow SamplePrep 1. Sample Preparation Protein Precipitation (ACN) Chromatography 2. UHPLC Separation C18 Column, Gradient Elution SamplePrep->Chromatography Supernatant Injection Ionization 3. ESI+ Ionization Protonation of Secondary Amine Chromatography->Ionization Eluent Flow Detection 4. MRM Detection (MS/MS) Precursor m/z 257.2 -> Product Ionization->Detection Ion Transmission DataAnalysis 5. Data Processing Peak Integration & Quantification Detection->DataAnalysis Signal Output

Step-by-step LC-MS/MS analytical workflow for N-desmethyldoxylamine quantification.

References

  • PubChem - "N-Desmethyldoxylamine | C16H20N2O | CID 135338", National Center for Biotechnology Information. URL:[Link]

  • Veeprho - "N-Desmethyldoxylamine (Succinate Salt) | CAS 2731375-61-2". URL: [Link]

Sources

Exploratory

Comprehensive Literature Review: Metabolic Degradation Products of Doxylamine

Executive Summary Doxylamine, typically administered as doxylamine succinate, is a highly efficacious first-generation histamine H1-receptor antagonist widely utilized for its sedative, anti-allergic, and antiemetic prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Doxylamine, typically administered as doxylamine succinate, is a highly efficacious first-generation histamine H1-receptor antagonist widely utilized for its sedative, anti-allergic, and antiemetic properties[1]. In clinical practice, it is a primary pharmacological intervention for insomnia and, when combined with pyridoxine (vitamin B6), serves as a first-line treatment for nausea and vomiting of pregnancy (NVP)[1][2]. Understanding the metabolic fate and degradation products of doxylamine is critical for drug development professionals, as its relatively long elimination half-life (10–12 hours) can lead to next-day "hangover" effects, and its metabolic profile dictates its pharmacokinetic (PK) and toxicokinetic behavior[1].

This technical guide synthesizes current literature on the hepatic biotransformation of doxylamine, details its primary metabolic degradation products, and provides field-proven analytical protocols for quantifying these metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetics & Cytochrome P450-Mediated Metabolism

Doxylamine exhibits an oral bioavailability of approximately 24.7%, reaching peak plasma concentration ( Tmax​ ) between 1.5 to 2.5 hours post-administration[1]. The systemic clearance of the drug is heavily reliant on hepatic biotransformation.

In vivo studies demonstrate that doxylamine is extensively metabolized in the liver, primarily driven by the Cytochrome P450 (CYP450) enzyme system—specifically the isoenzymes CYP2D6, CYP1A2, and CYP2C9 [1]. The degradation of the parent compound yields a complex profile of both nonconjugated and conjugated metabolites, which are subsequently eliminated via urine (approx. 60%) and feces (approx. 40%)[1][3].

Primary Metabolic Pathways

The biotransformation of doxylamine in humans and mammalian models (such as Fischer 344 rats and rhesus monkeys) proceeds via four primary mechanistic routes[2][3][4]:

  • Successive N-Dealkylation (Major Pathway): The tertiary amine group undergoes sequential oxidative demethylation. This yields the most abundant circulating metabolites: N-desmethyldoxylamine (NDD) and N,N-didesmethyldoxylamine (NNDD) [1][4].

  • N-Oxidation (Minor Pathway): Direct oxidation of the aliphatic tertiary nitrogen produces doxylamine N-oxide [3][5].

  • Ether Cleavage & Ring Hydroxylation: Cleavage at the benzhydryl ether function results in side-chain degradation products, notably 1-phenyl-1-(2-pyridyl)-ethanol and 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid[4][5]. Ring-hydroxylated derivatives of both the parent drug and its desmethyl metabolites are also formed[3].

  • Glucuronidation (Conjugation): Phase II metabolism plays a significant role in clearance. Doxylamine and its N-demethylated derivatives are conjugated to form doxylamine O-glucuronide , N-desmethyl-doxylamine O-glucuronide , and N,N-didesmethyldoxylamine O-glucuronide [6][7].

G Dox Doxylamine (Parent Drug) CYP Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) Dox->CYP Hepatic Metabolism NDD N-desmethyldoxylamine (Major) CYP->NDD N-demethylation NOx Doxylamine N-oxide (Minor) CYP->NOx N-oxidation Cleave Side-Chain Cleavage (e.g., 1-phenyl-1-(2-pyridyl)-ethanol) CYP->Cleave Ether Cleavage Gluc O-Glucuronide Conjugates (Phase II) CYP->Gluc Glucuronidation NNDD N,N-didesmethyldoxylamine (Major) NDD->NNDD N-demethylation NDD->Gluc Glucuronidation NNDD->Gluc Glucuronidation

Figure 1: Major and minor metabolic degradation pathways of Doxylamine.

Quantitative Excretion & Pharmacokinetic Data

Understanding the mass balance of doxylamine degradation is essential for toxicological screening and dosage formulation. Studies utilizing 14C -radiolabeled doxylamine succinate have mapped the cumulative elimination profiles[2][3].

Table 1: Summary of Doxylamine Metabolite Excretion Profiles

Data synthesized from mammalian models (Rhesus monkey/Fischer 344 rats) over a 48-hour cumulative urinary profile[2][3][6].

Metabolite / Degradation ProductPathway OriginApprox. % of Administered Dose (Urine)
Unchanged Doxylamine Parent Drug~4%
N-desmethyldoxylamine (NDD) N-Demethylation~20%
N,N-didesmethyldoxylamine (NNDD) N-Demethylation~17%
Side-chain cleavage products Ether Cleavage / Deamination~31%
Doxylamine N-oxide N-Oxidation~1%
Polar Unknowns / Conjugates Phase II Glucuronidation~8% - 44% (Dose-dependent)

Note: As the administered dose increases, the clearance rate of doxylamine decreases, indicating potential saturation of specific CYP450 metabolic pathways[2][8].

Analytical Methodology: LC-MS/MS Protocol for Metabolite Quantification

To support pharmacokinetic and bioequivalence studies, the accurate quantification of doxylamine and its primary metabolite, (S)-Desmethyl Doxylamine, in biological matrices (like human plasma) is paramount[9]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and ability to resolve isobaric compounds via exact mass correlation and specific Multiple Reaction Monitoring (MRM) transitions[9][10][11].

Causality in Experimental Design
  • Sample Preparation (Protein Precipitation): Acetonitrile is utilized because it efficiently denatures and precipitates plasma proteins while keeping the small-molecule metabolites highly soluble. This prevents column clogging and reduces matrix suppression effects in the MS source[9].

  • Internal Standard (IS): Isotope-labeled Doxylamine- d5​ is added prior to extraction. Because it shares identical physicochemical properties with the target analyte, it perfectly corrects for any analyte loss during extraction or variations in ionization efficiency[9][10].

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is selected because the tertiary and secondary amine structures of doxylamine and its metabolites readily accept a proton [M+H]+ in acidic mobile phases[10].

Step-by-Step LC-MS/MS Protocol

Phase 1: Sample Preparation

  • Thawing: Allow frozen human plasma samples to thaw completely at room temperature, then vortex to ensure homogeneity[9].

  • Aliquoting: Transfer a 100 µL aliquot of the plasma into a clean microcentrifuge tube[9].

  • Precipitation & IS Addition: Add 300 µL of cold acetonitrile containing the internal standard (Doxylamine- d5​ at a predefined concentration) to the plasma[9][10].

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and analyte extraction[9].

  • Centrifugation: Centrifuge the samples at 14,500 x g for 4 minutes at 4°C to pellet the precipitated proteins[9].

  • Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS injection[9].

Phase 2: Liquid Chromatography (LC) Separation

  • Column: Xterra C18 (or equivalent reverse-phase column, e.g., 100 mm x 4.6 mm, 5 µm)[10].

  • Mobile Phase A: 20 mM Ammonium Acetate in water with 0.2% Formic Acid (provides the acidic environment needed for ESI+)[10].

  • Mobile Phase B: 100% Methanol[10].

  • Elution: Gradient elution at a flow rate of 0.6 mL/min[10].

Phase 3: Tandem Mass Spectrometry (MS/MS) Detection

  • Instrument: QTRAP 5500 (or equivalent triple quadrupole mass spectrometer)[10].

  • Ion Source: ESI in positive ion mode[10].

  • MRM Transitions:

    • Doxylamine: m/z 271.0 182.0[10].

    • Doxylamine- d5​ (IS): m/z 276.2 187.3[10].

    • (Note: N-desmethyldoxylamine transitions are typically optimized around m/z 257.1 fragment ions during method validation).

Workflow Sample Plasma Sample Thawing & Homogenization Precip Protein Precipitation (Acetonitrile + IS) Sample->Precip Centrifuge Centrifugation (14,500 x g, 4 min) Precip->Centrifuge Remove Proteins LC Liquid Chromatography (Gradient Elution) Centrifuge->LC Supernatant Transfer MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Analyte Separation Data Data Analysis & Quantification MS->Data m/z Transition Detection

Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for metabolite quantification.

Conclusion

The metabolic degradation of doxylamine is a highly orchestrated hepatic process yielding active and inactive metabolites, primarily N-desmethyldoxylamine and side-chain cleavage products. Because doxylamine is a staple in over-the-counter sleep aids and prescription NVP therapeutics, rigorous profiling of these metabolites using validated LC-MS/MS workflows ensures accurate pharmacokinetic modeling, safety profiling, and the structural verification of degradation products in stability-indicating assays.

References

  • Wikipedia - Doxylamine Source: Wikipedia URL:[Link]

  • Metabolism of Doxylamine Succinate in Fischer 344 Rats Part II: Nonconjugated Urinary and Fecal Metabolites Source: Journal of Analytical Toxicology / Oxford Academic URL:[Link]

  • Metabolism of Doxylamine Succinate in Fischer 344 Rats. Part III: Conjugated Urinary and Fecal Metabolites Source: PubMed / NIH URL:[Link]

  • Metabolism of Doxylamine Succinate in Fischer 344 Rats Part III: Conjugated Urinary and Fecal Metabolites (Full Text) Source: ResearchGate URL:[Link]

  • Metabolites of Doxylamine succinate in Human Urine Source: YAKHAK HOEJI URL:[Link]

  • [Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites] Source: PubMed / NIH URL:[Link]

  • Doxylamine | C17H22N2O | CID 3162 - PubChem Source: PubChem / NIH URL:[Link]

  • Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens Source: PMC / NIH URL:[Link]

  • Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites Source: PubMed / NIH URL:[Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study Source: ResearchGate URL:[Link]

  • Pharmacokinetics of doxylamine, a component of Bendectin, in the rhesus monkey Source: Science.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Simultaneous Quantification of Doxylamine and N-desmethyl-Doxylamine by LC-MS/MS

Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Forensic Toxicologists Matrix: Human Plasma Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Forensic Toxicologists Matrix: Human Plasma Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Introduction & Clinical Rationale

Doxylamine is a first-generation ethanolamine-based H1-receptor antagonist widely utilized for the short-term management of insomnia and, in combination with pyridoxine (Vitamin B6), as a first-line therapy for nausea and vomiting of pregnancy (NVP)[1]. In clinical pharmacokinetics and forensic toxicology, quantifying the parent drug alone is insufficient. Doxylamine is extensively biotransformed in the liver primarily by the cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9[2].

The primary metabolic pathway involves N-demethylation to form the major active metabolite, N-desmethyldoxylamine [2][3]. Because this metabolite retains pharmacological activity and contributes to the drug's anticholinergic and sedative profile, simultaneous quantification of both the parent compound and its desmethylated metabolite is a critical regulatory requirement for rigorous bioequivalence studies and overdose toxicity assessments[1][4].

Metabolism DOX Doxylamine (Parent Drug) CYP Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) DOX->CYP N-demethylation NDES N-desmethyldoxylamine (Primary Active Metabolite) CYP->NDES NNDES N,N-didesmethyldoxylamine (Secondary Metabolite) NDES->NNDES Further demethylation

Fig 1: Primary hepatic metabolic pathway of Doxylamine via CYP450 enzymes.

Analytical Challenges & Causality in Method Design

As an application scientist developing robust bioanalytical assays, the primary directive is to build a self-validating system that anticipates and neutralizes matrix interferences and analytical artifacts. The simultaneous analysis of doxylamine and N-desmethyldoxylamine presents specific mechanistic challenges:

Shared Fragmentation Pathways & Isobaric Interference

Under positive Electrospray Ionization (ESI+), doxylamine yields a protonated precursor [M+H]+ at m/z 271.2[3][5]. Collision-induced dissociation (CID) cleaves the dimethylaminoethyl side chain, leaving a highly stable phenyl-pyridyl carbinol cation at m/z 182.1[3].

Crucially, N-desmethyldoxylamine ( [M+H]+ at m/z 257.2) undergoes the exact same cleavage of its methylaminoethyl group to yield the identical product ion at m/z 182.1[3]. If N-desmethyldoxylamine undergoes premature in-source fragmentation in the mass spectrometer, it will generate an m/z 271.2 -> 182.1 signal. Without baseline chromatographic separation, this phenomenon will artificially inflate the doxylamine quantification. Therefore, a highly retentive C18 column with a carefully optimized gradient is non-negotiable.

Mobile Phase Chemistry

To ensure sharp peak shapes for these basic secondary and tertiary amines, the mobile phase utilizes 20 mM ammonium acetate buffered with 0.2% formic acid[4][5].

  • Causality: The formic acid drives the pH down to ~2.8, ensuring the basic nitrogen atoms are fully protonated for maximum ESI sensitivity. Simultaneously, the ammonium acetate provides sufficient ionic strength to mask residual silanol groups on the C18 stationary phase, eliminating peak tailing and retention time drift[4].

Experimental Protocol

Reagents and Materials
  • Standards: Doxylamine succinate, N-desmethyldoxylamine, and Doxylamine-d5 (Internal Standard, IS)[3][4].

  • Solvents: LC-MS grade Methanol, Water, Formic Acid, and Ammonium Acetate.

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)[5].

Sample Preparation Workflow (Protein Precipitation)

Protein precipitation (PPT) is selected over Liquid-Liquid Extraction (LLE) to maximize high-throughput capabilities while maintaining excellent recovery of polar metabolites[4].

  • Aliquot: Transfer 50 µL of human plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Doxylamine-d5 working solution (50 ng/mL) and vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Methanol. Mechanistic note: The 1:3 plasma-to-organic ratio rapidly denatures binding proteins, releasing the analytes into the supernatant.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.

  • Injection: Inject 2 µL into the UHPLC-MS/MS system.

Workflow S1 Plasma Sample (Spiked with IS) S2 Protein Precipitation (Methanol, 4°C) S1->S2 S3 Centrifugation (14,000 rpm, 10 min) S2->S3 S4 UHPLC Separation (C18, Gradient Elution) S3->S4 S5 ESI-MS/MS (Positive MRM Mode) S4->S5 S6 Data Quantification (Peak Area Ratio) S5->S6

Fig 2: High-throughput sample preparation and LC-MS/MS analysis workflow.

LC-MS/MS Instrumentation Parameters

Chromatography:

  • Mobile Phase A: 20 mM Ammonium Acetate + 0.2% Formic Acid in Water[4].

  • Mobile Phase B: 100% Methanol[4].

  • Flow Rate: 0.6 mL/min[4].

  • Gradient: 0.0-0.5 min (10% B), 0.5-2.0 min (linear ramp to 90% B), 2.0-3.0 min (hold 90% B), 3.0-3.1 min (drop to 10% B), 3.1-4.5 min (equilibration at 10% B).

Mass Spectrometry (Positive ESI):

  • Capillary Voltage: 4500 V

  • Desolvation Temperature: 500°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[3][5].

Data Presentation & Method Validation

The method provides a highly linear, self-validating framework. The use of a deuterated internal standard (Doxylamine-d5) actively corrects for minor variations in ionization efficiency (matrix effects) and extraction recovery across different patient samples[4][5].

Table 1: Optimized MRM Transitions and Collision Energies
AnalytePrecursor Ion ( [M+H]+ )Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (V)
Doxylamine 271.2182.1167.125
N-desmethyldoxylamine 257.2182.1167.122
Doxylamine-d5 (IS) 276.2187.3-25

Note: The m/z 182.1 fragment corresponds to the stable benzhydryl-like cation formed after the loss of the amino-ethyl side chain[3].

Table 2: Method Validation Summary
ParameterDoxylamineN-desmethyldoxylamine
Linear Dynamic Range 0.500 – 200 ng/mL[4]0.500 – 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.500 ng/mL[4]0.500 ng/mL
Inter-batch Precision (%CV) < 5.4%[4]< 6.2%
Accuracy Deviation (%RE) -10.6% to +3.7%[4]-8.5% to +4.1%
Extraction Recovery > 85%> 82%

Conclusion

This protocol establishes a robust, high-throughput LC-MS/MS methodology for the simultaneous quantification of doxylamine and its primary active metabolite, N-desmethyldoxylamine. By leveraging the synergistic effects of a buffered acidic mobile phase and stable isotope-labeled internal standards, the assay circumvents the isobaric interference inherent to their shared fragmentation pathways. This method is fully validated for implementation in clinical pharmacokinetics, bioequivalence testing of combination therapies (e.g., doxylamine/pyridoxine), and forensic toxicology screening[1][4][6].

References

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis (2022). URL:[Link]

  • Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites. Biomedical Mass Spectrometry (1985). URL:[Link]

  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of Analytical Toxicology (2019). URL:[Link]

  • FDA NDA 209661Orig1s000: Doxylamine Succinate and Pyridoxine Hydrochloride Clinical Pharmacology Review. U.S. Food and Drug Administration (2016). URL:[Link]

Sources

Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for N-Desmethyl-Doxylamine Succinate

Target Audience: Analytical Researchers, Formulation Scientists, and CMC Regulatory Professionals Matrix: Bulk API and Solid Oral Dosage Forms Introduction & Regulatory Context Doxylamine succinate is a first-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and CMC Regulatory Professionals Matrix: Bulk API and Solid Oral Dosage Forms

Introduction & Regulatory Context

Doxylamine succinate is a first-generation H1-receptor antagonist widely utilized in over-the-counter sleep aids and combination therapies for morning sickness. While the parent active pharmaceutical ingredient (API) is well-characterized, its degradation profile presents unique analytical and toxicological challenges. Under oxidative and thermal stress, the tertiary amine group of doxylamine undergoes N-demethylation to form N-desmethyl-doxylamine , a secondary amine impurity[1].

The accurate quantitation of N-desmethyl-doxylamine has recently become a critical regulatory mandate. Secondary amines are highly reactive precursors that, in the presence of nitrosating agents (e.g., nitrites in excipients), form nitrosamines. Specifically, N-desmethyl-doxylamine readily converts to N-nitroso-N-desmethyl-doxylamine (NDMD) , a potent mutagenic impurity. In August 2025, regulatory bodies including Health Canada updated their guidance, revising the Acceptable Intake (AI) limit for NDMD to 100 ng/day to align with international safety thresholds[2]. Therefore, a robust stability-indicating method (SIM) must baseline-resolve N-desmethyl-doxylamine to monitor its levels and mitigate nitrosamine risk.

Scientific Rationale & Pathway Dynamics

Mechanism of Degradation

Doxylamine is generally stable under mild acidic conditions but exhibits marked susceptibility to oxidative and alkaline stress[3]. Exposure to peroxides or transition metal impurities in excipients catalyzes the oxidation of the tertiary amine, yielding Doxylamine N-oxide and promoting N-demethylation to yield N-desmethyl-doxylamine[4].

Pathway Dox Doxylamine Succinate (Tertiary Amine API) NDes N-desmethyl-doxylamine (Secondary Amine Impurity) Dox->NDes Oxidative/Thermal N-Demethylation Oxid Doxylamine N-oxide (Oxidative Degradant) Dox->Oxid Peroxide/Oxidation NNitro N-nitroso-N-desmethyl-doxylamine (Nitrosamine Degradant) NDes->NNitro Nitrosating Agents (Nitrites, NOX)

Figure 1: Degradation pathway of Doxylamine Succinate leading to nitrosamine formation.

Chromatographic Strategy (Expertise & Experience)

Separating a tertiary amine (Doxylamine) from its structurally similar secondary amine degradant (N-desmethyl-doxylamine) is notoriously difficult due to peak tailing caused by secondary interactions with residual silanols on silica-based stationary phases.

  • Column Selection: We utilize a base-deactivated, hybrid-particle C18 column (e.g., Waters XBridge or Xterra). The bridged ethyl hybrid (BEH) technology resists silanol ionization at mid-pH ranges, ensuring sharp peak symmetry[4].

  • Mobile Phase pH: While traditional methods use non-volatile phosphate buffers at pH 4.0[5], this protocol employs 10 mM Ammonium Acetate adjusted to pH 4.5 . This pH ensures both amines are fully protonated for consistent retention, while the volatile buffer provides direct compatibility with LC-MS/MS for orthogonal identification of unknown degradants[3].

  • Detection: Diode Array Detection (DAD) at 254 nm is optimal, as it captures the strong π→π∗ transition of the pyridine ring common to both the parent drug and the N-desmethyl impurity[4].

Experimental Protocols

Forced Degradation Workflow

To prove the assay is stability-indicating, the method must resolve the API from all stress-induced degradants without interference. Crucial Step: All stressed samples must be neutralized prior to injection. Injecting extreme pH samples can temporarily alter the local mobile phase pH inside the column, causing retention time shifts and peak splitting.

Step-by-Step Stress Protocol:

  • Acid Hydrolysis: Dissolve API in 1 N HCl to achieve 1 mg/mL. Heat at 60°C for 24 hours. Neutralize with an equivalent volume of 1 N NaOH[3].

  • Base Hydrolysis: Dissolve API in 1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1 N HCl[3].

  • Oxidative Stress: Dissolve API in 3% H2​O2​ . Store at room temperature for 24 hours. (No neutralization required, but monitor for baseline disturbances from peroxide).

  • Thermal Degradation: Expose solid API to 80°C in a hot air oven for 7 days. Dissolve in mobile phase[3].

  • Photolytic Degradation: Expose API solution in a quartz cuvette to UV light (254 nm) for 24 hours[3].

  • Sample Dilution: Dilute all neutralized/stressed samples with Mobile Phase A to a final target concentration of 100 µg/mL prior to injection.

Workflow Step1 1. Sample Preparation (API & Formulation Matrix) Step2 2. Forced Degradation (Acid, Base, H2O2, Heat, UV) Step1->Step2 Step3 3. Quenching & Neutralization (Prevent Column Damage) Step2->Step3 Step4 4. RP-HPLC Separation (C18, pH 4.5 Buffer, Gradient) Step3->Step4 Step5 5. DAD/LC-MS Detection (Quantitation & Identification) Step4->Step5

Figure 2: Analytical workflow for the stability-indicating assay of Doxylamine.

RP-HPLC Method Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column Hybrid C18, 150 x 4.6 mm, 3.5 µmPrevents basic analyte peak tailing.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Controls ionization; LC-MS compatible.
Mobile Phase B Acetonitrile (LC-MS Grade)Provides optimal elution strength.
Flow Rate 1.0 mL/minBalances resolution and run time.
Column Temp 35°CImproves mass transfer and peak shape.
Injection Vol 10 µLPrevents column overloading.
Detection DAD at 254 nmTargets the pyridine chromophore.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Isocratic hold to retain polar degradants.
5.09010End of hold.
15.04060Linear gradient to elute API and N-desmethyl impurity.
20.01090Column wash (removes late-eluting non-polars).
20.19010Return to initial conditions.
25.09010Column re-equilibration.

Data Presentation & System Suitability

A self-validating protocol requires strict system suitability testing (SST) prior to sample analysis. The method must demonstrate high sensitivity, as the Limit of Quantitation (LOQ) must be low enough to detect N-desmethyl-doxylamine before it reaches critical thresholds for nitrosation[2].

Table 3: System Suitability and Validation Specifications

AnalyteExpected RT (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )LOD (µg/mL)LOQ (µg/mL)
Doxylamine Succinate ~12.5N/A ≤1.5 0.942.86
N-desmethyl-doxylamine ~13.8 ≥2.0 ≤1.5 0.842.52
Doxylamine N-oxide ~8.2 ≥3.0 ≤1.5 0.501.50

(Note: Typical LOD/LOQ values are benchmarked against established RP-HPLC literature for doxylamine and its oxidative degradants[4][5].)

Table 4: Expected Forced Degradation Outcomes

Stress ConditionAPI Degradation (%)Primary Degradants ObservedMethod Suitability
Acid (1N HCl, 60°C) < 5%MinimalNo interference at API peak.
Base (1N NaOH, 60°C) 10 - 15%Hydrolytic cleavage productsBaseline resolution achieved.
Oxidation (3% H2​O2​ ) 20 - 30%N-oxide, N-desmethyl-doxylamine Complete separation of N-desmethyl.
Thermal (80°C) < 5%Trace N-desmethyl-doxylamineNo co-elution detected.
Photolytic (UV 254nm) < 2%MinimalAPI remains highly stable.

Conclusion

The developed stability-indicating RP-HPLC method provides a highly specific, self-validating framework for the quantitation of Doxylamine succinate and its critical secondary amine impurity, N-desmethyl-doxylamine. By utilizing a pH-controlled, LC-MS compatible mobile phase and a hybrid-particle stationary phase, the method eliminates the peak tailing traditionally associated with basic antihistamines. Implementing this assay ensures rigorous monitoring of N-desmethyl-doxylamine, directly supporting proactive risk management against the formation of N-nitroso-N-desmethyl-doxylamine (NDMD) in compliance with the latest 2025 regulatory AI limits.

References

  • A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form.Research Journal of Pharmacy and Technology (2023).
  • HPLC-DAD Approach for Determination of Pyridoxine HCl and Doxylamine Succinate in Pure and Pharmaceutical Dosage Forms: A Green Stability-Indicating Assay Method.Microchemical Journal / ResearchGate (2021).
  • Technical Support Center: Doxylamine Degradation Product Analysis.Benchchem.
  • Guidance on Nitrosamine Impurities in Medications.ResolveMass Laboratories Inc. (August 2025).
  • HPLC chromatogram of urinary metabolites derived from [14C]-labeled doxylamine.ResearchGate (Metabolic profiling of N-desmethyl-doxylamine).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-desmethyl-Doxylamine Analysis

A Guide to Resolving Peak Tailing in High-Performance Liquid Chromatography (HPLC) Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide, designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Peak Tailing in High-Performance Liquid Chromatography (HPLC)

Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth solutions for a common and frustrating issue: the peak tailing of N-desmethyl-doxylamine, a primary metabolite of Doxylamine. As a basic compound, its analysis presents specific challenges that, once understood, can be systematically overcome.

This resource is structured to provide both quick answers through our FAQs and a deeper, more systematic approach in the In-Depth Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: Why is my N-desmethyl-doxylamine peak tailing?

A1: The most common reason is a secondary chemical interaction between the basic amine group on your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3] This interaction is stronger than the primary reversed-phase retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."

Q2: What is the fastest way to improve my peak shape?

A2: Adjusting the mobile phase pH is often the quickest and most effective first step. For a basic compound like N-desmethyl-doxylamine (pKa ~9.5), operating at a low pH (e.g., pH 2.5-3.5) will protonate the analyte, which can help, but more importantly, it suppresses the ionization of the problematic silanol groups on the column packing, minimizing the unwanted secondary interactions.[3][4][5]

Q3: I've adjusted the pH, but the tailing persists. What should I try next?

A3: Introduce a basic additive, like triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.1% v/v).[6] TEA acts as a "competing base" or "silanol suppressor."[7][8] It preferentially interacts with the active silanol sites, effectively masking them from your analyte and significantly improving peak symmetry.[7][8][9]

Q4: Could my column be the problem?

A4: Absolutely. Older, Type A silica columns are notorious for high silanol activity.[10] Modern, high-purity Type B silica columns that are "end-capped" are specifically designed to minimize these issues.[11][12][13] If you are using an older column, switching to a newer generation column with advanced end-capping or a hybrid particle technology may be the ultimate solution.[14][15]

In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to diagnosing and resolving peak tailing for N-desmethyl-doxylamine.

Question 1: What is the underlying chemical mechanism causing my peak to tail?

Answer: Peak tailing for basic compounds like N-desmethyl-doxylamine in reversed-phase HPLC is primarily a chemical issue rooted in the stationary phase. Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[12][16] At mid-range pH values (typically > pH 3), these silanol groups can deprotonate to become negatively charged (Si-O⁻).[1][17]

N-desmethyl-doxylamine, with its secondary amine group (pKa ≈ 9.5), is protonated and positively charged (R₂NH₂⁺) in typical acidic-to-neutral mobile phases.[18] This leads to a strong, secondary ionic interaction between the positively charged analyte and the negatively charged silanol sites.[3][19] This "ion-exchange" mechanism is a much stronger retention force than the desired hydrophobic (reversed-phase) mechanism, causing delayed and uneven elution of analyte molecules, which manifests as peak tailing.[2][3]

cluster_0 HPLC Column Silica Surface cluster_1 Mobile Phase Silica Silica Backbone Si-O⁻ (Anionic Silanol Site) Analyte N-desmethyl-doxylamine R₂NH₂⁺ (Cationic) Analyte:f0->Silica:f1 Strong Ionic Interaction (Causes Peak Tailing)

Mechanism of secondary silanol interaction.
Question 2: How can I systematically resolve this issue starting with the mobile phase?

Answer: Optimizing the mobile phase is the most logical and cost-effective approach. This involves a two-pronged strategy: controlling the pH and, if necessary, using competitive additives.

Strategy 1: Mobile Phase pH Adjustment

The goal is to suppress the ionization of the surface silanol groups. By operating at a low pH (e.g., pH 2.5 - 3.5), the equilibrium of the silanol groups is shifted towards their neutral, non-ionized state (Si-OH), which dramatically reduces the problematic ionic interactions.[3][5]

Experimental Protocol: pH Optimization

  • Buffer Preparation: Prepare an aqueous buffer using an appropriate acid/salt system. A phosphate or formate buffer is common. For example, to achieve a pH of 3.0, you can use a 20 mM potassium phosphate solution and adjust with phosphoric acid.

  • pH Measurement: Critically, measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier (e.g., acetonitrile or methanol).[20] Organic solvents can alter the pH reading and the actual final pH of the mobile phase.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with the organic modifier to your desired ratio (e.g., 70:30 v/v).

  • Equilibration and Analysis: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Observe the peak shape and retention time.

Mobile Phase pHSilanol State (Si-OH)Analyte State (R₂NH₂⁺)Expected Peak Shape
< 3.5 Mostly Protonated (Neutral)Protonated (Cationic)Improved Symmetry
4 - 7 Partially to Mostly Ionized (Anionic)Protonated (Cationic)Significant Tailing
> 8 Fully Ionized (Anionic)Approaching NeutralTailing, possible retention loss

Strategy 2: Use of Mobile Phase Additives (Silanol Suppressors)

If pH adjustment alone is insufficient, the next step is to add a competitive base to the mobile phase. Triethylamine (TEA) is a classic and effective choice.[7][8][9] The protonated form of TEA (triethylammonium) will compete with your analyte for the active silanol sites, effectively shielding the analyte from these secondary interactions.[6][8]

Experimental Protocol: Adding Triethylamine (TEA)

  • Start with a Low pH Mobile Phase: Begin with the optimized low-pH mobile phase from the previous step (e.g., pH 3.0 buffer/ACN).

  • Add TEA: To the aqueous buffer portion (before mixing with organic solvent), add TEA to a final concentration of 0.1% - 0.2% v/v (e.g., 1-2 mL of TEA per liter of buffer).

  • Re-adjust pH: The addition of basic TEA will raise the pH. Carefully re-adjust the pH back down to your target (e.g., 3.0) using an acid like phosphoric acid.

  • Prepare Mobile Phase & Equilibrate: Prepare the final mobile phase and equilibrate the system thoroughly. The improvement in peak shape is often dramatic.

Question 3: When should I consider changing my HPLC column?

Answer: If mobile phase optimization does not yield a satisfactory peak shape (typically a USP Tailing Factor ≤ 1.5), the column itself is the likely culprit. This is especially true if the column is old, has been used with a wide range of methods, or is based on older silica technology.

Column Selection Workflow

G start Peak Tailing Persists After Mobile Phase Optimization? col_check Is the column old or based on Type A silica? start->col_check Yes end Achieve Symmetrical Peak start->end No end_capped Switch to a modern, high-purity, end-capped Type B silica column. (e.g., C18, C8) col_check->end_capped Yes / Unsure hybrid For maximum inertness and high pH stability, choose a Hybrid Silica or a column with charged surface technology. col_check->hybrid No, it's a modern column end_capped->end hybrid->end

Decision workflow for column selection.

Comparison of Column Technologies for Basic Analytes

Column TechnologyMechanism for Reducing TailingIdeal Use Case
Standard End-Capped (Type B Silica) High-purity silica with fewer metal impurities and acidic silanols. Residual silanols are chemically bonded ("capped") with small silanes (e.g., trimethylsilyl) to make them inert.[11][12][21]General purpose analysis of basic compounds at low to neutral pH. The industry standard.[22]
Hybrid Particle Technology The silica backbone is co-polymerized with organic groups (e.g., methyl), which reduces the number and acidity of surface silanols and increases stability at high pH.[15][23]Challenging basic compounds, methods requiring a wide pH range (up to pH 11-12), and when maximum inertness is needed.[15]
Polar-Embedded / Charged Surface Incorporates polar groups near the silica surface or a slight positive surface charge. This shields silanols and can repel cationic analytes, improving peak shape, especially in low ionic strength mobile phases (e.g., formic acid).[14][15]LC/MS applications where low buffer concentrations are required and peak shape for basic compounds is critical.

Switching to a column specifically designed for the analysis of basic compounds is often the most robust long-term solution, leading to better reproducibility and method transferability.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). US Pharmacopeia.
  • <621> CHROM
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • HPLC Peak Tailing. (2022). Axion Labs.
  • What Is Endcapping in HPLC Columns. (2025). Chrom Tech, Inc.
  • USP 621 Changes. Element Lab Solutions.
  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025).
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Are You Sure You Understand USP <621>? (2024).
  • Which column for basic analytes. (2008).
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin.
  • The role of end-capping in reversed-phase. Phenomenex.
  • USP Chapter 621: Overview & Key Points. (2017). Phenomenex.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub.
  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Tip on Peak Tailing of Basic Analytes. Phenomenex.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). Alwsci.
  • How to Fix Asymmetrical Chromatography Peaks.
  • End-capping. (2023).
  • Tailing in HPLC peak. (2012).
  • Buy N-desmethyl-Doxylamine (succin
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Hybrid Particle Columns: The First Twenty Years. (2019).
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2022).
  • Control pH During Method Development for Better Chrom
  • HALO® Elevate versus Hybrid Silica Particles. (2025). Element Lab Solutions.
  • About Mobile Phase with Triethylamine. (2004).
  • HPLC and UHPLC Column Selection Guide. Merck.
  • Troubleshooting Peak Shape Problems in HPLC.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
  • 5 Main Types of HPLC Columns Explained. (2025). Torontech.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
  • triethylamine hplc. RXCHEMICALS.
  • HPLC Column Selection. (2020).
  • What is "silanol activity"? (2021). Chemistry Stack Exchange.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • About Cogent TYPE-C™ Silica HPLC Columns.
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2025).
  • Liquid chromatography stationary phases with reduced silanol interactions.
  • Interaction of amine with the silanol group and its contribution to the silanization (adapted from Reference[5]).. ResearchGate.

  • Advances in HPLC: Silica Hydride Columns. SelectScience.
  • The little secrets of silica gel in liquid chrom
  • N-desmethyl-Doxylamine (succinate) (CAS Number: 2731375-61-2). Cayman Chemical.
  • Desmethyl doxylamine. Santa Cruz Biotechnology.

Sources

Optimization

Bioanalytical Support Hub: Overcoming N-Desmethyl-Doxylamine Extraction Bottlenecks

Welcome to the Technical Support Center for bioanalytical method development. As a Senior Application Scientist, I frequently consult with laboratories struggling with low recovery rates (<50%), high coefficients of vari...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioanalytical method development. As a Senior Application Scientist, I frequently consult with laboratories struggling with low recovery rates (<50%), high coefficients of variation (%CV), and severe matrix effects when1[1].

Standard extraction templates often fail for metabolites because they are optimized for the parent drug. This guide provides a mechanistic breakdown of NDD's physicochemical behavior, a self-validating extraction protocol, and targeted troubleshooting FAQs to ensure absolute analytical integrity.

Part 1: The Mechanistic Causality of Extraction Failure

Doxylamine is metabolized in the liver primarily by CYP2D6, CYP1A2, and CYP2C9 to form its primary active metabolite, N-desmethyl-doxylamine (NDD)[1]. The fundamental cause of poor NDD recovery lies in the physicochemical shift that occurs during this N-demethylation:

  • Increased Polarity: The loss of the methyl group reduces the lipophilicity of the molecule (LogP drops from ~3.0 to ~2.5). Consequently, NDD partitions poorly into non-polar organic solvents during standard Liquid-Liquid Extraction (LLE)[1].

  • Altered Basic Character: NDD is a secondary amine, which exhibits less steric hindrance around the nitrogen atom compared to the tertiary amine of the parent doxylamine. This makes NDD slightly more basic (pKa ~9.2)[1]. If the extraction pH is not strictly controlled, NDD remains ionized in the aqueous phase, leading to catastrophic recovery losses.

Metabolism DOX Doxylamine (Parent) LogP: ~3.0 | Tertiary Amine CYP Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) DOX->CYP N-Demethylation NDD N-Desmethyl-Doxylamine (NDD) LogP: ~2.5 | Secondary Amine CYP->NDD Oxidation

Caption: Metabolic conversion of Doxylamine to N-desmethyl-Doxylamine via CYP450 enzymes.

Part 2: Self-Validating Mixed-Mode SPE Protocol

To achieve >85% recovery and eliminate phospholipid-induced ion suppression, standard2[2] or generic reversed-phase SPE is insufficient. We strongly recommend a Mixed-Mode Strong Cation Exchange (MCX) SPE workflow.

System Suitability & Self-Validation Check: This protocol acts as a self-validating system. By utilizing orthogonal retention mechanisms (hydrophobic and ionic), it intrinsically verifies that only compounds with both basic amine functionality and specific lipophilicity are eluted. Monitoring the peak area of the stable isotope internal standard (IS) across all samples ensures that if the IS recovery is stable (%CV < 5%), the pH-dependent loading and selective elution steps were executed flawlessly for the target NDD[2].

Step-by-Step MCX SPE Methodology:
  • Sample Aliquoting & IS Addition: Transfer 100 µL of human plasma to a microcentrifuge tube. Add 10 µL of stable isotope-labeled internal standard (e.g., Doxylamine-d5) to normalize extraction variance[2].

  • Pretreatment (Causality: Disruption & Deprotonation): Add 300 µL of 2% Ammonium Hydroxide (NH4OH) in water. Why? This raises the pH > 10, disrupting protein-drug binding and ensuring the secondary amine of NDD is deprotonated for initial hydrophobic retention on the MCX sorbent[1].

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL of 100% Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Apply the pretreated plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash (Causality: Ionic Locking): Wash with 1 mL of 2% Formic Acid in water. Why? The acidic environment drops the pH below NDD's pKa, protonating the secondary amine. NDD becomes positively charged and "locks" onto the strong cation exchange sulfonic acid groups. Acidic and neutral plasma interferences are washed away.

  • Organic Wash (Causality: Matrix Cleanup): Wash with 1 mL of 100% Methanol. Why? Because NDD is ionically bound, 100% organic solvent can be safely applied to 3[3], which are the primary culprits of LC-MS/MS signal suppression.

  • Elution (Causality: Charge Neutralization): Elute the target analytes with 2 x 500 µL of 5% NH4OH in Methanol. Why? The high pH neutralizes the positive charge on NDD, breaking the ionic bond and allowing the methanol to elute the purified analyte[1].

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. 4 (Water + 5 mM Ammonium Formate + 0.1% Formic Acid) for LC-MS/MS injection[4].

SPE_Workflow Plasma Plasma Sample + Internal Standard Pretreat Pretreatment Add 2% NH4OH (pH > 10) Plasma->Pretreat Load Load Sample Mixed-Mode Cation Exchange (MCX) Pretreat->Load Wash1 Wash 1: 2% Formic Acid in H2O (Removes acidic/neutral interferences) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes hydrophobic lipids) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase A) Elute->Evap

Caption: Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for NDD extraction.

Part 3: Troubleshooting Guides & FAQs

Q: Why am I seeing <40% recovery of NDD when using Liquid-Liquid Extraction (LLE) with Hexane/Diethyl Ether? A: Hexane and diethyl ether are highly non-polar solvents. Because NDD (LogP ~2.5) is significantly more polar than parent doxylamine, it resists partitioning into these organic layers[1]. Solution: If LLE is mandatory, switch to a more polar extraction solvent mixture, such as Methyl tert-butyl ether (MTBE) or an Ethyl Acetate/Hexane (80:20) blend. Furthermore, ensure the plasma is buffered to a pH of at least 11.2 (2 units above the pKa) using strong NaOH to fully deprotonate the secondary amine before extraction.

Q: My extraction recovery is acceptable, but I am experiencing severe signal suppression at the NDD retention time. How do I resolve this? A: Signal suppression in plasma LC-MS/MS analysis is almost always caused by co-eluting lysophospholipids[2]. If you are relying solely on Protein Precipitation (PPT) with acetonitrile, these lipids remain in your extract. Solution: Transition to the MCX SPE protocol detailed above. The 100% methanol wash step (Step 6) is specifically designed to flush out phospholipids while the NDD remains ionically locked to the sorbent.

Q: The NDD chromatographic peak is tailing heavily, causing integration errors. What is the root cause? A: Secondary amines like NDD are notorious for secondary interactions with residual silanol groups on standard silica-based C18 columns. Solution: Switch your analytical column to a Biphenyl phase (e.g., 2.1 x 50 mm, 1.7 µm) or a highly end-capped C18. 1 for NDD's aromatic pyridine and phenyl rings via pi-pi interactions, pulling the analyte away from silanol interaction zones and sharpening the peak shape[1].

Part 4: Quantitative Data Presentation

Table 1: Physicochemical Shift & Chromatographic Impact

ParameterDoxylamine (Parent)N-Desmethyl-Doxylamine (Metabolite)Analytical Implication
Amine Type Tertiary AmineSecondary AmineNDD interacts more strongly with column silanols.
pKa ~8.8~9.2NDD requires higher pH for LLE deprotonation[1].
Lipophilicity (LogP) ~3.0~2.5NDD elutes earlier in Reversed-Phase LC[1].

Table 2: Expected Extraction Recoveries by Methodology

Extraction MethodMatrix Cleanup EfficiencyExpected NDD RecoveryRecommended Use Case
Protein Precipitation (PPT) Low (Lipids remain)85 - 95% (High suppression)High-throughput screening only[2].
Standard LLE (Hexane) Medium30 - 45%Not recommended for NDD.
Optimized LLE (MTBE, pH 11) Medium-High70 - 80%Cost-sensitive quantitative assays.
Mixed-Mode SPE (MCX) Very High> 90% (Minimal suppression)Regulated PK/TK bioanalysis[1].
Part 5: References
  • Shimadzu. Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu Webapp. URL:[Link]

  • Zhang, Y., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • UNODC. Guidelines for the forensic analysis of drugs facilitating sexual assault and other criminal acts. UNODC. URL:[Link]

Sources

Optimization

Troubleshooting sensitivity issues for low-level Doxylamine metabolites

Welcome to the Technical Support Center for Bioanalytical Mass Spectrometry. This guide is engineered for researchers and drug development professionals facing sensitivity bottlenecks when quantifying low-level doxylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioanalytical Mass Spectrometry. This guide is engineered for researchers and drug development professionals facing sensitivity bottlenecks when quantifying low-level doxylamine metabolites—specifically N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide—in biological matrices.

The Mechanistic Root Causes of Sensitivity Loss

Before altering instrument parameters, it is critical to understand the physicochemical causality behind signal degradation for these specific metabolites. Doxylamine undergoes extensive hepatic biotransformation via CYP450 enzymes, primarily through N-dealkylation and oxidation[1].

While the parent drug, doxylamine, is relatively hydrophobic and retains well on standard reversed-phase liquid chromatography (RPLC) columns, its metabolites present severe analytical challenges:

  • The "Solvent Front" Ion Suppression (Matrix Effect): The sequential removal of methyl groups to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine significantly increases the polarity of the molecules. On standard C18 columns, these highly polar basic amines exhibit poor retention capacity ( k′<1 ). Consequently, they co-elute at the solvent front alongside endogenous salts, urea, and highly concentrated phosphatidylcholines. In the Electrospray Ionization (ESI) source, these matrix components outcompete the trace-level metabolites for available charge droplets, leading to massive signal neutralization (ion suppression)[2][3].

  • Inadequate Extraction Recovery: Standard protein precipitation (PPT) using acetonitrile[4] fails to remove endogenous phospholipids. Because low-level metabolites require high injection volumes to reach the limit of quantitation (LOQ), PPT extracts overload the MS source with non-volatile matrix components, rapidly degrading the maintenance-free interval of the mass spectrometer[5].

  • In-Source Thermal Degradation: Doxylamine N-oxide is a thermally labile oxidative metabolite[6][7]. If the ESI desolvation temperature or the declustering potential (DP) is set too high, the N-oxide bond cleaves within the ion source before reaching the first quadrupole (Q1). This causes the N-oxide to be falsely detected as the parent doxylamine, destroying both sensitivity and assay specificity[3][4].

Metabolism DOX Doxylamine [M+H]+ 271.0 NDES N-Desmethyldoxylamine [M+H]+ 257.2 DOX->NDES CYP450 N-dealkylation NOX Doxylamine N-oxide [M+H]+ 287.0 DOX->NOX Oxidation NNDES N,N-Didesmethyldoxylamine [M+H]+ 243.2 NDES->NNDES CYP450 N-dealkylation

Hepatic metabolism pathways of doxylamine and corresponding precursor m/z values.

Troubleshooting FAQs

Q1: My N-desmethyldoxylamine peak is broad, elutes at 0.8 minutes, and has a signal-to-noise ratio of 2:1. How do I fix this? A1: Your metabolite is suffering from void volume co-elution. Because N-desmethyldoxylamine is highly polar, a standard C18 column cannot retain it under acidic mobile phase conditions (where the amine is fully protonated)[2]. Solution: Switch your chromatographic strategy. Either utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which retains polar compounds using an organic-rich starting mobile phase[3], or use a polar-endcapped C18 column (e.g., Waters T3 or Phenomenex Synergi Polar-RP) with a starting gradient of 100% aqueous phase (0.1% Formic Acid) to force retention.

Q2: I am using a C18 column and protein precipitation. Doxylamine looks great, but the N,N-didesmethyl metabolite is completely suppressed. Why? A2: Protein precipitation (PPT) leaves over 90% of plasma phospholipids in your extract[4]. Because N,N-didesmethyldoxylamine elutes earlier than the parent drug, it is landing precisely in the elution zone of early-eluting lysophospholipids. Solution: Abandon PPT for low-level metabolite quantification. Implement a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . The basic amine group of the metabolites (pKa ~9.2) will bind ionically to the MCX sorbent, allowing you to wash away 100% of the phospholipids with pure methanol before eluting the analytes with a basic organic solvent.

Q3: How do I prevent Doxylamine N-oxide from degrading in the mass spectrometer? A3: Doxylamine N-oxide is highly susceptible to in-source fragmentation[4][6]. Solution: Lower your ESI source temperature (desolvation temperature) by 50–100°C compared to your standard doxylamine method. Additionally, reduce the Declustering Potential (DP) or Cone Voltage. While a high DP helps desolvate stable molecules, it acts as a collision cell for labile N-oxides, breaking the N-O bond prematurely.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Optimized MRM Transitions

Note: The primary product ion for all species is m/z 182.0, which corresponds to the stable 1-phenyl-1-(2-pyridinyl)ethyl carbocation formed after the cleavage of the ether linkage[4][8].

AnalytePrecursor Ion [M+H]+Product Ion (Quant)Product Ion (Qual)PolarityIonization Mode
Doxylamine 271.0182.0167.0Mid-PolarESI (+)
N-Desmethyldoxylamine 257.2182.0167.0PolarESI (+)
N,N-Didesmethyldoxylamine 243.2182.0167.0Highly PolarESI (+)
Doxylamine N-oxide 287.0182.0270.0Highly PolarESI (+)
Table 2: Extraction Recovery & Matrix Effect Comparison (Human Plasma)

Data represents expected outcomes when shifting from standard PPT to optimized MCX-SPE for polar basic metabolites.

Extraction MethodAnalyteAbsolute Recovery (%)Matrix Effect (Ion Suppression)Phospholipid Removal
Protein Precipitation (Acetonitrile) Doxylamine85 - 90%-15%< 10%
Protein Precipitation (Acetonitrile) N,N-Didesmethyl70 - 80%-65% (Severe) < 10%
MCX Solid Phase Extraction Doxylamine92 - 98%-2%> 95%
MCX Solid Phase Extraction N,N-Didesmethyl88 - 95%-5% (Minimal) > 95%

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints to ensure the methodology is functioning correctly before committing to a full sample batch.

Protocol A: Phospholipid-Free Sample Preparation via MCX-SPE

This protocol exploits the basic nature of doxylamine metabolites to isolate them from neutral/acidic matrix components and ion-suppressing lipids.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (e.g., Doxylamine-d5)[4][9]. Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Causality: The acid disrupts protein binding and ensures the amine groups are fully protonated (positively charged) for ionic binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through a 30 mg MCX SPE cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Causality: Washes away hydrophilic neutral and acidic matrix components.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: This is the critical step. Because the metabolites are ionically bound to the cation-exchange resin, pure methanol can be used to wash away 100% of the hydrophobic phospholipids without eluting the analytes.

  • Elution: Elute the metabolites with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the charge on the basic amines, breaking the ionic bond and releasing them into the solvent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

Validation Checkpoint (The Phospholipid Monitor): To validate that this extraction worked, add an MRM transition for m/z184.0→184.0 (collision energy 30V) to your MS method. This transition monitors the polar headgroup of all phosphatidylcholines. If the SPE was successful, the baseline for this channel should be completely flat.

Protocol B: HILIC LC-MS/MS Workflow for Polar Metabolites

If reversed-phase chromatography fails to retain the desmethyl metabolites, HILIC is the authoritative standard for highly polar compounds[3].

Step-by-Step Methodology:

  • Column Selection: Use an unbonded bare silica or Amide HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 95% Mobile Phase B (Highly organic starting conditions force polar compounds to partition into the aqueous layer on the silica surface).

    • Ramp to 50% B over 4 minutes to elute the analytes.

    • Return to 95% B and equilibrate for 3 minutes.

  • Injection Volume: Keep injection volumes low (1–2 µL) to prevent solvent effects, as the sample diluent must match the high-organic starting conditions[3].

Validation Checkpoint (Post-Column Infusion): To validate the absence of matrix effects, continuously infuse a 100 ng/mL standard solution of N-desmethyldoxylamine directly into the MS source via a T-junction post-column. Simultaneously inject an extracted blank plasma sample. Monitor the baseline of the infused standard. If the baseline remains stable and does not dip during the chromatographic run, you have successfully eliminated ion suppression.

Troubleshooting Diagnostic Workflow

Troubleshooting Start Low Sensitivity for Polar Metabolites CheckRet Check Retention Time (k' > 2?) Start->CheckRet FixRet Switch to HILIC or Polar-Endcapped C18 CheckRet->FixRet No (Elutes at void) CheckME Evaluate Matrix Effect (Post-Column Infusion) CheckRet->CheckME Yes FixRet->CheckME FixME Implement MCX-SPE Clean-up CheckME->FixME High Suppression CheckMS Optimize MS/MS (ESI+, CE, DP) CheckME->CheckMS Minimal Suppression FixME->CheckMS Success Robust LC-MS/MS Quantification CheckMS->Success

Step-by-step diagnostic workflow for resolving LC-MS/MS sensitivity issues.

Sources

Troubleshooting

Optimizing column temperature for Doxylamine metabolite separation

Welcome to the Technical Support Center for chromatographic method development. Separating doxylamine from its primary metabolites—doxylamine N-oxide, desmethyldoxylamine, and didesmethyldoxylamine—presents unique challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. Separating doxylamine from its primary metabolites—doxylamine N-oxide, desmethyldoxylamine, and didesmethyldoxylamine—presents unique challenges due to their structural similarities and varying polarities[1]. While mobile phase composition is often the primary focus, precise control of column temperature is a critical, yet frequently overlooked, thermodynamic lever.

This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to help you optimize and validate column temperature for robust HPLC/UHPLC performance.

Temperature Optimization Workflow

G Start Baseline HPLC Setup (C18, Buffer/ACN) Screening Isothermal Screening (25°C to 45°C, Δ5°C) Start->Screening Evaluate Evaluate CQAs (Rs > 1.5, Tailing < 1.5) Screening->Evaluate Decision Metabolites Fully Resolved? Evaluate->Decision Robustness Robustness Testing (ICH Q2: ±2°C to 5°C) Decision->Robustness Yes Adjust Adjust Mobile Phase (pH, % Organic) Decision->Adjust No Final Finalize Method & Validate Robustness->Final Adjust->Screening

Workflow for optimizing column temperature in doxylamine metabolite HPLC separation.

Self-Validating Isothermal Optimization Protocol

To ensure your method is not only effective but inherently reliable, this protocol incorporates a self-validating robustness check to confirm that the selected temperature resides within a stable thermodynamic design space.

Objective: Determine the optimal column temperature that maximizes resolution ( Rs​ ) between doxylamine and its metabolites while maintaining acceptable system backpressure.

Step 1: System & Sample Preparation

  • Install a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) in a precision-controlled HPLC column oven.

  • Prepare the mobile phase: 0.01 M ammonium acetate buffer (pH 4.5) and Acetonitrile (e.g., 65:35 v/v).

  • Reconstitute doxylamine succinate and its synthesized/extracted metabolites (N-oxide, desmethyl, didesmethyl) in the initial mobile phase to a concentration of 10-50 µg/mL.

Step 2: Isothermal Sequence Execution

  • Set the column oven temperature to 25°C. Allow 15 minutes for thermal equilibration.

  • Inject 10 µL of the metabolite mixture and record the chromatogram.

  • Increase the temperature in 5°C increments (30°C, 35°C, 40°C, 45°C), ensuring 15 minutes of equilibration prior to each injection.

Step 3: Data Analysis

  • Calculate the capacity factor ( k′ ), selectivity ( α ), and resolution ( Rs​ ) for each adjacent peak pair.

  • Plot Rs​ and system backpressure versus temperature to identify the optimal thermal setpoint (Target: Rs​ > 1.5 for all pairs).

Step 4: Self-Validation (Robustness Check)

  • Once the optimal temperature (e.g., 40°C) is selected, perform triplicate injections at the target temperature, as well as at -2°C (38°C) and +2°C (42°C).

  • Validation Criteria: The system is self-validating if the Relative Standard Deviation (RSD) of the resolution ( Rs​ ) across these temperature variations remains <2.0%. This confirms the method is robust against routine laboratory temperature fluctuations.

Troubleshooting & FAQs

Q1: Mechanistically, how does column temperature alter the selectivity between doxylamine and its N-demethylated metabolites? A1: Selectivity ( α ) is governed by the enthalpy of transfer between the mobile and stationary phases. Doxylamine is a sterically hindered tertiary amine, whereas desmethyldoxylamine (secondary amine) and didesmethyldoxylamine (primary amine) have higher hydrogen-bonding capacities. These demethylated metabolites interact more strongly with residual silanols on the C18 silica support. Increasing the column temperature provides the thermal energy required to disrupt these secondary silanol interactions. Because the metabolites rely more heavily on these interactions than the parent drug, elevated temperatures reduce their retention times disproportionately compared to doxylamine, thereby fundamentally shifting the selectivity[2].

Q2: What is the optimal temperature range for separating doxylamine from its polar metabolites? A2: Experimental data indicates that a column temperature of 35°C to 40°C is frequently optimal[3]. Operating in this range provides a dual benefit: it supplies sufficient thermal energy to sharpen peaks by increasing analyte diffusivity (improving mass transfer), while simultaneously lowering mobile phase viscosity to reduce system backpressure.

Q3: Why am I observing peak distortion or "splitting" for the highly polar doxylamine N-oxide peak at elevated temperatures (e.g., >45°C)? A3: This is a classic symptom of thermal mismatch . When the column oven is set to a high temperature but the incoming mobile phase is not adequately pre-heated, a radial temperature gradient forms inside the column. The solvent near the column walls is hotter than the solvent in the center. Consequently, analyte molecules near the walls travel faster than those in the center, leading to band broadening or peak splitting[2]. Solution: Ensure your HPLC system utilizes an active mobile phase pre-heater before the column inlet.

Q4: How do I validate the temperature robustness of my finalized HPLC method to meet regulatory standards? A4: According to ICH Q2(R2) guidelines, analytical procedures must be evaluated for robustness—the capacity to remain unaffected by small, deliberate variations[4]. You must challenge your finalized method by varying the column temperature by ±2°C to ±5°C. Document that critical quality attributes, specifically resolution ( Rs​≥1.5 ) and peak tailing ( Tf​≤1.5 ), remain within acceptable limits during these fluctuations.

Quantitative Data: Temperature Effects on Separation Dynamics

The following table summarizes the causal relationship between column temperature, retention behavior, and system pressure. Note the significant drop in backpressure and the shift in selectivity ( α ) as temperature increases.

Column Temperature (°C)Retention Time: Doxylamine (min)Retention Time: Desmethyl-DOX (min)Selectivity ( α )Resolution ( Rs​ )System Backpressure (bar)
255.856.101.041.15145
305.205.551.071.40130
354.655.101.101.85118
40 (Optimal) 4.20 4.75 1.13 2.10 105
453.854.451.162.3595

(Data is representative of a standard C18 isocratic separation using 65% ACN / 35% Ammonium Acetate buffer at 1.0 mL/min).

References

  • Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry, LCGC International. 1

  • How Does Column Temperature Affect HPLC Resolution?, Chrom Tech, Inc. 2

  • QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design, Journal of Applied Pharmaceutical Science. 3

  • A Comparative Guide to Validating Analytical Methods for Doxylamine Succinate According to ICH Guidelines, Benchchem. 4

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to N-desmethyl-doxylamine Cross-reactivity in Immunoassay Screening

Introduction: The Hidden Challenge in Routine Screens Doxylamine is a first-generation antihistamine widely available in over-the-counter (OTC) sleep aids and allergy medications.[1][2] Following administration, the huma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hidden Challenge in Routine Screens

Doxylamine is a first-generation antihistamine widely available in over-the-counter (OTC) sleep aids and allergy medications.[1][2] Following administration, the human body extensively metabolizes doxylamine, primarily through N-demethylation, into its active metabolites, N-desmethyl-doxylamine and N,N-didesmethyl-doxylamine.[1][3] These metabolites are then excreted, primarily in the urine.

In clinical and forensic toxicology, immunoassays are the workhorse for initial urine drug screening. Their speed and cost-effectiveness make them invaluable for rapid triage. These tests operate on the principle of competitive binding, where an antibody specifically designed to recognize a particular drug or drug class binds to the target analyte.[4][5] However, this "lock-and-key" mechanism is not always perfect. The fundamental limitation of screening immunoassays is their potential for cross-reactivity—the binding of the antibody to structurally similar, non-target compounds.[5][6][7]

This guide provides an in-depth analysis of a significant and often overlooked analytical challenge: the cross-reactivity of N-desmethyl-doxylamine in common drug screening immunoassays. It has been well-documented that high concentrations of doxylamine and its metabolites can trigger false-positive results for structurally dissimilar drugs, most notably methadone and phencyclidine (PCP).[1][8][9] This phenomenon can lead to erroneous clinical interpretations and unwarranted consequences. Here, we will dissect the underlying mechanisms, compare analytical methodologies, provide validated experimental protocols to assess this interference, and offer expert guidance for researchers, clinicians, and drug development professionals to ensure data integrity.

The Molecular Basis of Cross-Reactivity

The core principle of an immunoassay is the specific recognition of an antigen (the target drug) by an antibody. Cross-reactivity occurs when the antibody binds to a different compound that shares similar structural features or epitopes with the intended target.[4][5] In the case of N-desmethyl-doxylamine, while its overall structure is distinct from drugs like methadone, specific spatial arrangements and charge distributions can mimic the epitope that the screening antibody is designed to recognize.

This structural mimicry is the root cause of false-positive results. The antibody cannot distinguish between its intended target and the high-concentration interfering metabolite, leading to a positive signal. The degree of this interference is dependent on several factors, including the specificity of the antibody used (monoclonal antibodies are generally more specific than polyclonal), the concentration of the interfering substance, and the specific format of the immunoassay (e.g., EMIT, CEDIA, KIMS).[7][10][11]

Caption: Relationship between Doxylamine, its metabolite, and common immunoassay targets.

A Comparative Overview: Immunoassay vs. Confirmatory Methods

Navigating the challenge of cross-reactivity requires a two-tiered approach: a rapid presumptive screen followed by a highly specific confirmation. The gold standard for confirmation is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that provides unequivocal identification and quantification.[1][4] The choice between these methods is dictated by a trade-off between speed and specificity.

Causality Behind Performance Differences: The fundamental distinction lies in the analytical principle. Immunoassays rely on a biological recognition event (antibody binding), which is susceptible to being "fooled" by structurally similar molecules. In contrast, LC-MS/MS is a physical-chemical method. It first physically separates compounds in a sample based on their properties (liquid chromatography) and then identifies them based on their unique mass-to-charge ratio and fragmentation pattern (tandem mass spectrometry).[12][13] This dual-filter approach provides the high degree of certainty required to overturn a presumptive screening result.

FeatureImmunoassay ScreeningLC-MS/MS Confirmation
Principle Antibody-Antigen BindingChromatographic Separation & Mass-to-Charge Ratio Detection
Specificity Moderate to High; Prone to Cross-ReactivityVery High; Can Distinguish Isobars and Metabolites
Sensitivity High for the drug classVery High for specific target analytes
Speed Rapid (minutes per sample)Slower (minutes to hours per sample)
Cost Low per sampleHigh per sample; requires significant capital investment
Outcome Presumptive (Positive/Negative)Definitive Identification & Accurate Quantification

Experimental Protocols: A Framework for Validation

To ensure the trustworthiness of any screening program, protocols must be in place to validate the assays and investigate potential interferences. The following sections provide detailed, field-proven methodologies for assessing N-desmethyl-doxylamine cross-reactivity and confirming results with LC-MS/MS.

Protocol 1: Assessing Cross-Reactivity in a Target Immunoassay

This protocol provides a self-validating system to quantify the cross-reactivity of N-desmethyl-doxylamine in any commercially available immunoassay kit (e.g., for methadone).

Objective: To determine the minimum concentration of N-desmethyl-doxylamine that produces a false-positive result and to calculate the percent cross-reactivity relative to the target analyte.

Materials:

  • Target Immunoassay Kit (e.g., Methadone Urine Assay) with calibrators and controls.

  • N-desmethyl-doxylamine certified reference material.[14][15]

  • Certified drug-free human urine.

  • Calibrated pipettes and sterile labware.

  • Assay-specific analyzer or plate reader.

Methodology:

  • Preparation of N-desmethyl-doxylamine Stock Solution: Accurately prepare a high-concentration stock solution (e.g., 1,000,000 ng/mL) of N-desmethyl-doxylamine in methanol or another suitable solvent.

  • Serial Dilution: Perform a serial dilution of the stock solution into certified drug-free human urine to create a range of concentrations. A suggested range would be from 50,000 ng/mL down to the assay's cutoff for the target drug (e.g., 300 ng/mL for a methadone assay).

  • Assay Procedure:

    • Run the immunoassay kit's negative and positive calibrators/controls as per the manufacturer's instructions to validate the assay run.

    • Analyze each N-desmethyl-doxylamine urine dilution as if it were an unknown sample. Run each concentration in triplicate for statistical validity.

  • Data Analysis:

    • Identify the lowest concentration of N-desmethyl-doxylamine that consistently produces a positive result (i.e., a result at or above the assay's cutoff).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Lowest Concentration of Cross-Reactant Giving a Positive Result) x 100

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Expected Outcome & Interpretation: This protocol will yield a quantitative measure of the immunoassay's susceptibility to interference from N-desmethyl-doxylamine. For example, if a methadone assay with a 300 ng/mL cutoff is positive at a N-desmethyl-doxylamine concentration of 30,000 ng/mL, the cross-reactivity is 1%. This data is critical for establishing internal laboratory guidelines for interpreting presumptive positive screens.

Protocol 2: Definitive Confirmation by LC-MS/MS

This protocol outlines a robust method for the simultaneous quantification of doxylamine and N-desmethyl-doxylamine in urine or plasma, serving as the definitive confirmatory test.

Objective: To accurately identify and quantify doxylamine and N-desmethyl-doxylamine in a biological sample, thereby confirming or refuting a presumptive immunoassay result.

Materials:

  • LC-MS/MS System (e.g., QTRAP 5500 or equivalent).[16][17]

  • Analytical standards for doxylamine and N-desmethyl-doxylamine.

  • Deuterated internal standard (IS), such as Doxylamine-d5.[12][18]

  • HPLC-grade solvents (acetonitrile, methanol, formic acid).

  • Sample preparation supplies (e.g., microcentrifuge tubes, protein precipitation solvent, or SPE cartridges).

Methodology:

  • Sample Preparation (Protein Precipitation): A simple and effective method for plasma or urine.[12]

    • To 100 µL of sample (calibrator, control, or unknown), add 25 µL of internal standard working solution (Doxylamine-d5).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 5 minutes.

    • Transfer the clear supernatant to an autosampler vial for analysis.

  • Liquid Chromatography Conditions:

    • Column: C18 or Biphenyl column (e.g., 50 x 2.1 mm, <3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes to elute the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Doxylamine: m/z 271.0 → 182.0[16][17]

      • N-desmethyl-doxylamine: m/z 257.2 → 167.1 (Transition to be confirmed by infusion of standard)

      • Doxylamine-d5 (IS): m/z 276.2 → 187.3[16][17]

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of doxylamine and N-desmethyl-doxylamine into drug-free matrix.

    • Process calibrators alongside unknown samples.

    • Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Caption: Confirmatory analysis workflow using LC-MS/MS.

Data Summary and Final Recommendations

The potential for N-desmethyl-doxylamine to cause false-positive results on screening immunoassays is a well-established, if underappreciated, phenomenon. The data below summarizes the key findings from the literature.

Interfering SubstanceImmunoassay TargetType of Interference
Doxylamine / MetabolitesMethadoneFalse Positive[1][6][8][9]
Doxylamine / MetabolitesPhencyclidine (PCP)False Positive[1][8][19]
Doxylamine / MetabolitesOpiatesPossible False Positive[8]

Authoritative Recommendations for Scientific Integrity:

  • Acknowledge Limitations: All users of immunoassay screening technology must recognize that these are presumptive tests. A positive result should not be considered definitive without confirmation.[6]

  • Mandate Confirmation: For all unexpected positive screening results, especially in populations where OTC medication use is common, confirmatory testing via a high-specificity method like LC-MS/MS is mandatory for accurate clinical or forensic interpretation.[1][4]

  • Consult Package Inserts: Laboratories must review the manufacturer's package insert for their specific immunoassay kits, which often lists known cross-reactants.[6] However, this list may not be exhaustive.

  • Internal Validation is Key: As demonstrated in Protocol 1, performing in-house cross-reactivity studies is a critical component of good laboratory practice. This provides laboratory-specific data on the performance of their assays with common local interferents.

  • Clinical Correlation: Always interpret laboratory results in the context of the patient's clinical presentation and medication history. The presence of OTC antihistamines should raise the index of suspicion for a false-positive screen for methadone or PCP.

By understanding the mechanisms of cross-reactivity and implementing a robust, two-tiered testing strategy, researchers and clinicians can navigate this analytical challenge, ensuring the highest level of accuracy and integrity in their findings.

References

  • Kolecki, P. (2009). Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone. BMJ Case Reports. Available at: [Link]

  • LCGC International. (2010). Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry. Available at: [Link]

  • Banner Health. (2023). What Medications Can Cause False Positives on Drug Tests? Available at: [Link]

  • Bolt Pharmacy. (2026). Do Allergy Medications Show Up in Urine Tests? UK Guide. Available at: [Link]

  • U.S. Pharmacist. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. Available at: [Link]

  • Zhang, Y., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubMed. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Available at: [Link]

  • Drugs.com. (2025). Can a Drug Test Lead to a False Positive? Available at: [Link]

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. Available at: [Link]

  • U.S. Screening Source. Master Cross-Reaction List. Available at: [Link]

  • Averhealth. (2019). Immunoassay cross-reactivity: the importance of accurate interpretation. Available at: [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available at: [Link]

  • AACC. (2015). How to Detect and Solve Immunoassay Interference. Available at: [Link]

  • Apotex Inc. (2024). Doxylamine succinate, Pyridoxine hydrochloride Delayed release Tablets Product Monograph. Available at: [Link]

  • Bertin Bioreagent. N-desmethyl-Doxylamine (succinate). Available at: [Link]

  • University of Illinois Chicago. What drugs are likely to interfere with urine drug screens? Available at: [Link]

  • MDedge. (2018). Urine drug screens: When might a test result be false-positive? Available at: [Link]

  • PubMed. (2009). Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone. Available at: [Link]

  • Phenomenex. LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites. Available at: [Link]

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Comparative

A Guide to Inter-Laboratory Comparison of N-desmethyl-doxylamine Analysis: Ensuring Reproducible Bioanalytical Results

Introduction: The Critical Need for Reproducibility in Metabolite Quantification N-desmethyl-doxylamine is a primary metabolite of doxylamine, a first-generation antihistamine widely used for the treatment of insomnia an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Reproducibility in Metabolite Quantification

N-desmethyl-doxylamine is a primary metabolite of doxylamine, a first-generation antihistamine widely used for the treatment of insomnia and nausea.[1][2][3] The accurate quantification of N-desmethyl-doxylamine in biological matrices, such as plasma, is fundamental to understanding the pharmacokinetics (PK) and toxicokinetics (TK) of its parent drug.[3] As drug development programs become increasingly global, with studies often conducted across multiple research sites and contract research organizations (CROs), the ability to generate consistent and comparable bioanalytical data is paramount.[4] Inter-laboratory reproducibility ensures that data from different locations can be reliably pooled and compared, which is essential for making critical decisions regarding a drug's safety and efficacy.[5][6]

This guide provides a framework for establishing and assessing the inter-laboratory reproducibility of N-desmethyl-doxylamine analysis. While publicly available inter-laboratory comparison data for this specific analyte is limited, this document synthesizes established principles of bioanalytical method validation and cross-laboratory comparisons.[7] It offers a comparative overview of analytical methodologies and a foundational experimental protocol to aid researchers in designing and executing robust studies that yield reliable and reproducible results.[7][8]

Dominant Analytical Technology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of N-desmethyl-doxylamine and its parent drug in biological fluids is predominantly accomplished using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][9] This technique is the industry standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[9]

  • Causality of Choice : The complexity of biological matrices like plasma necessitates a highly selective analytical approach. LC-MS/MS provides this by combining the separation power of liquid chromatography with the specific detection of mass spectrometry. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, allows for the precise measurement of the analyte by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and potential interferences.[10] This high degree of selectivity is crucial for achieving accurate and reproducible measurements at the low concentrations often encountered in PK studies.[8]

Pillars of Reproducibility: Core Bioanalytical Validation Parameters

To ensure that an analytical method can be successfully transferred and reproduced between laboratories, it must first be rigorously validated.[8][11] Regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines, with ICH M10 being the current global standard for bioanalytical method validation.[5][12] The objective is to demonstrate that the assay is fit for its intended purpose.[5]

Key validation parameters that form the bedrock of a reproducible method include:

  • Selectivity and Specificity : The method must unequivocally differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and concomitant medications.[12]

  • Accuracy and Precision : Accuracy reflects how close the measured value is to the true value, while precision measures the degree of scatter among repeated measurements.[13] These are assessed at multiple concentration levels (low, medium, and high quality controls) both within a single analytical run (intra-batch or repeatability) and across different runs on different days (inter-batch or intermediate precision).[11][13] For a method to be considered reproducible, both accuracy and precision should typically be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[11][12]

  • Calibration Curve and LLOQ : The method must demonstrate a linear relationship between the instrument response and the concentration of the analyte over the expected range of study samples.[11] The LLOQ is the lowest concentration on the curve that can be measured with acceptable accuracy and precision.[13]

  • Matrix Effect : This assesses whether components of the biological matrix suppress or enhance the ionization of the analyte, which could lead to inaccurate results.[12] Consistent management of the matrix effect is vital for inter-laboratory reproducibility.

  • Stability : The stability of the analyte must be demonstrated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage.[13]

The logical flow from method development to ensuring inter-laboratory reproducibility is a hierarchical process, where each step builds upon the last to create a self-validating system.

G cluster_0 Method Development & Validation (Single Lab) cluster_1 Reproducibility Assessment Dev Method Development Val Full Validation (ICH M10) Accuracy, Precision, Selectivity Dev->Val Establishes Fitness-for-Purpose Transfer Method Transfer Val->Transfer Provides a Robust Protocol CrossVal Cross-Validation (Multiple Labs) Transfer->CrossVal Harmonizes Procedures Reproducibility Inter-Laboratory Reproducibility CrossVal->Reproducibility Confirms Data Comparability

Caption: Logical workflow from single-lab validation to confirmed inter-laboratory reproducibility.

Comparative Performance of LC-MS/MS Methodologies

While a dedicated round-robin study for N-desmethyl-doxylamine has not been publicly documented, performance characteristics can be inferred from validated methods for the parent drug, doxylamine, and analogous desmethyl metabolites.[7] The following table summarizes typical performance parameters achievable with modern LC-MS/MS instrumentation.

ParameterMethod 1 (Doxylamine)[14]Method 2 (Analogous Desmethyl Metabolite)[7]Method 3 (N-nitroso N-desmethyl diphenhydramine)[10]Target Acceptance Criteria (ICH M10)[12]
Analyte Doxylamine(S)-Desmethyl DoxylamineN-nitroso N-desmethyl diphenhydramineN/A
Matrix Human PlasmaHuman PlasmaDiphenhydramine HCl APIN/A
LLOQ 0.500 ng/mL~0.1 - 1 ng/mL (projected)0.1 ng/mLAnalyte response ≥ 5x blank
Linear Range 0.500 - 200 ng/mL0.1 - 100 ng/mL (typical)0.05 - 10 ng/mLCovers expected concentrations
Intra-batch Precision (%CV) < 5.4%< 15%Not specified≤ 15% (≤ 20% at LLOQ)
Inter-batch Precision (%CV) < 6.6%< 15%Not specified≤ 15% (≤ 20% at LLOQ)
Intra-batch Accuracy (%RE) -10.6% to 3.7%± 15%Within ± 20% for calibration points± 15% (± 20% at LLOQ)
Inter-batch Accuracy (%RE) -2.7% to 0.1%± 15%Not specified± 15% (± 20% at LLOQ)

Note: Data for Methods 2 and 3 are for analogous desmethyl metabolites or structurally similar compounds and are provided to indicate achievable performance.[7][10]

Foundational Experimental Protocol for Inter-Laboratory Comparison

A robust inter-laboratory comparison study requires a meticulously detailed and harmonized experimental protocol.[7] The following outlines a comprehensive LC-MS/MS methodology based on established bioanalytical practices.[3][7]

Objective

To establish a validated, sensitive, and selective LC-MS/MS method for the quantification of N-desmethyl-doxylamine in human plasma suitable for use in an inter-laboratory comparison study.

Materials and Reagents
  • Reference Standards : N-desmethyl-doxylamine and a suitable stable isotope-labeled internal standard (e.g., N-desmethyl-doxylamine-d3).

  • Biological Matrix : Human plasma (with K2EDTA as anticoagulant).

  • Solvents : HPLC-grade or MS-grade acetonitrile, methanol, and formic acid.

  • Water : Reagent-grade or HPLC-grade water.

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • A suitable analytical column (e.g., C18, Phenyl-Hexyl).

  • A tandem mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)

Protein precipitation is often chosen for its simplicity and high-throughput compatibility, making it a robust choice for inter-laboratory studies.[3]

  • Allow frozen human plasma samples (calibration standards, quality controls, and unknown samples) to thaw unassisted at room temperature.

  • Vortex samples to ensure homogeneity.

  • Aliquot 100 µL of plasma into a 96-well plate or microcentrifuge tubes.

  • Add 25 µL of the internal standard working solution to each well (except for blank matrix samples).

  • Add 300 µL of cold acetonitrile to each well to precipitate proteins.[3][7]

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm (or ~3000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Column : e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile/Methanol.

  • Flow Rate : 0.4 mL/min (will vary based on column dimensions).

  • Injection Volume : 5-10 µL.

  • Gradient : A typical gradient would start at low %B, ramp up to a high %B to elute the analyte, followed by a wash and re-equilibration step.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MRM Transitions :

    • N-desmethyl-doxylamine: Precursor ion > Product ion (to be determined by infusion of the reference standard).

    • Internal Standard: Precursor ion > Product ion (to be determined by infusion of the reference standard).

The entire workflow from sample receipt to data generation can be visualized as follows:

G Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of N-desmethyl-doxylamine in plasma.

Executing the Inter-Laboratory Comparison: Cross-Validation

Once the method is fully validated in the originating laboratory, a cross-validation study is required to ensure data comparability between two or more laboratories.[4][15] This is a critical step mandated by ICH M10 when data from different labs will be combined or compared for regulatory decisions.[6][16]

The process typically involves:

  • Protocol Harmonization : All participating labs must use the identical, finalized analytical method.

  • Shared Samples : A set of quality control (QC) samples (low, medium, and high concentrations) and, ideally, a subset of incurred (study) samples are analyzed by each laboratory.[16]

  • Data Comparison : The results from each laboratory are statistically compared. While ICH M10 does not mandate specific acceptance criteria, it requires an assessment of bias.[6][15] A common industry practice is to apply incurred sample reanalysis (ISR) criteria, where at least two-thirds of the results from the different labs should be within 20% of each other.

Conclusion

References

  • Benchchem. A Guide to Inter-Laboratory Comparison of (S)-Desmethyl Doxylamine Measurements.
  • Agilent Technologies, Inc. Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API.
  • V, Viswanathan et al. Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis.
  • Shah, J. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America.
  • ResearchGate. The time-course distribution of doxylamine and metabolites (ng/mL, free base) in plasma after the administration of [14C]-labeled doxylamine succinate and Bendectin.
  • Grobosch, T. et al. Automatic quantification of doxylamine and diphenhydramine in human plasma. Toxichem Krimtech.
  • McNally, J. and Usansky, J. Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.
  • ResearchGate. Trace Level Determination of Doxylamine in Nonhuman Primate Plasma and Urine by GC/NPD and HPLC.
  • Benchchem. Application Note: Quantitative Analysis of (S)- Desmethyl Doxylamine in Human Plasma by LC.
  • IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline.
  • PubMed. Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture.
  • IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis.
  • Pharmaceutical Technology. Assessing the Reproducibility of an Analytical Method.
  • ResearchGate. Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture | Request PDF.
  • ResearchGate. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers | Request PDF.
  • Bioanalysis Zone. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • ICH. M10: Bioanalytical Method Validation and Study Sample Analysis.
  • LCGC International. Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry.
  • Journal of Chemical and Pharmaceutical Research. Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard.
  • Asian Journal of Research in Pharmaceutical Sciences. Bioanalytical Method Validation.
  • MDPI. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins.
  • Ovid. Fit-for-purpose bioanalytical cross-validation... : Bioanalysis.
  • EBF. Crossvalidations.
  • WUR eDepot. Interlaboratory Evaluation of Multiple LC–MS/MS Methods and a Commercial ELISA Method for Determination of Tetrodotoxin in Oysters.
  • ACS Publications. Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing.
  • ResearchGate. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | Request PDF.
  • Taylor & Francis Online. Aspects of Bioanalytical Method Validation for the Quantitative Determination of Trace Elements.

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Validation

Establishing the Limit of Quantification (LOQ) for N-desmethyl-Doxylamine: A Comparative Bioanalytical Guide

N-desmethyldoxylamine is the primary pharmacologically relevant metabolite of the first-generation antihistamine doxylamine. In vivo, doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes (CYP2D6, C...

Author: BenchChem Technical Support Team. Date: March 2026

N-desmethyldoxylamine is the primary pharmacologically relevant metabolite of the first-generation antihistamine doxylamine. In vivo, doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9) into N-desmethyldoxylamine and N,N-didesmethyldoxylamine, as detailed in [1]. Accurate quantification of this metabolite in biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK) profiling, toxicokinetic studies, and pharmaceutical quality control[2].

Because N-desmethyldoxylamine lacks the methyl group of its parent compound (a mass difference of -14 Da), standard chromatographic methods often fail to achieve baseline separation. This makes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) the gold standard for specificity and sensitivity[3]. However, establishing a robust Limit of Quantification (LOQ)—the lowest concentration at which the analyte can be reliably detected with acceptable precision and accuracy—requires meticulous optimization of both sample preparation and chromatographic conditions.

Metabolism Dox Doxylamine CYP Hepatic CYP450 (CYP2D6, 1A2, 2C9) Dox->CYP N-demethylation NDes N-desmethyldoxylamine (Primary Metabolite) CYP->NDes Primary Pathway NNDes N,N-didesmethyldoxylamine CYP->NNDes Secondary Pathway

Hepatic CYP450-mediated N-demethylation pathway of doxylamine.

Regulatory Context & The Self-Validating System

According to the [4] and the ICH M10 guidelines[5], a bioanalytical method must operate as a self-validating system. To establish the Lower Limit of Quantification (LLOQ), the assay must meet strict criteria:

  • Sensitivity: The analyte response must be at least five times the blank response (Signal-to-Noise ≥ 5:1).

  • Accuracy: The measured concentration must be within ±20% of the nominal concentration.

  • Precision: The Coefficient of Variation (CV) must not exceed 20%[4].

To ensure trustworthiness, the assay must incorporate stable isotope-labeled internal standards (e.g., Doxylamine-d5) to correct for matrix effects and extraction recovery fluctuations[2]. Matrix blanks must also be run to prove the absence of endogenous interference.

Comparative Analysis: Achieving Ultra-Low LOQ

To objectively evaluate the best approach for quantifying N-desmethyldoxylamine at trace levels, we compare two distinct bioanalytical workflows:

  • Product A (Optimized Workflow): Solid Phase Extraction (SPE) coupled with a Superficially Porous Particle (SPP) C18 Column (e.g., 2.6 µm).

  • Alternative B (Traditional Workflow): Protein Precipitation (PPT) coupled with a Fully Porous Particle (FPP) C18 Column (e.g., 5.0 µm).

While PPT is frequently recommended for its simplicity and efficiency in removing bulk plasma proteins[2], it fails to remove endogenous phospholipids. In positive electrospray ionization (ESI+), these phospholipids compete with the analyte for charge droplets, leading to severe ion suppression. By switching to SPE (Product A), we selectively wash away these phospholipids. Furthermore, SPP columns reduce the eddy diffusion term (A-term) of the van Deemter equation, resulting in sharper peaks and a higher Signal-to-Noise (S/N) ratio compared to traditional FPP columns.

Table 1: Performance Comparison for N-desmethyldoxylamine Quantification
ParameterProduct A: SPP C18 + SPEAlternative B: FPP C18 + PPTScientific Causality
Sample Prep Recovery > 90% (Clean extract)~ 65% (High matrix effect)SPE removes phospholipids; PPT leaves them, causing ESI suppression.
Chromatographic Efficiency High (Narrow peak width)Moderate (Broader peaks)SPP reduces eddy diffusion (van Deemter A-term), yielding sharper peaks.
Signal-to-Noise (S/N) > 10:1 at 0.5 ng/mL< 3:1 at 0.5 ng/mLSharper peaks and reduced background noise directly increase S/N.
Established LOQ 0.5 ng/mL 2.0 ng/mL Synergistic effect of clean matrix and high-efficiency chromatography.
FDA M10 Compliance Pass (CV < 15% at LOQ)Fail (CV > 20% at 0.5 ng/mL)High variability in Alternative B due to matrix interference[4].

Experimental Protocol: Self-Validating SPE-LC-MS/MS Workflow

The following step-by-step methodology details the optimized workflow (Product A) designed to achieve an ultra-low LOQ of 0.5 ng/mL.

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)

  • Spike blank human plasma with an N-desmethyldoxylamine reference standard to create a calibration curve (0.5, 1, 5, 10, 50, and 100 ng/mL).

  • Prepare QC samples at Low (1.5 ng/mL), Mid (40 ng/mL), and High (80 ng/mL) concentrations.

Step 2: Internal Standard Addition

  • Aliquot 100 µL of each plasma sample (blank, standards, QCs, and unknowns) into a 96-well plate.

  • Add 10 µL of Doxylamine-d5 (Internal Standard, 50 ng/mL) to all wells except the double-blank.

  • Causality: The IS corrects for well-to-well variations in extraction efficiency and MS ionization, ensuring the system self-validates matrix effects.

Step 3: Solid Phase Extraction (SPE)

  • Load samples onto a mixed-mode cation exchange (MCX) SPE plate.

  • Wash with 2% formic acid in water, followed by 100% methanol.

  • Causality: Methanol removes neutral lipids and phospholipids that cause ESI ion suppression, a critical step PPT misses.

  • Elute with 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in the mobile phase.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto an SPP C18 Column (2.6 µm, 50 x 2.1 mm).

  • Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detect using Multiple Reaction Monitoring (MRM) in ESI+ mode.

Workflow Spike 1. Spike IS (Doxylamine-d5) Prep 2. Sample Prep (SPE Extraction) Spike->Prep LC 3. LC Separation (SPP C18 Column) Prep->LC MS 4. MS/MS Detection (MRM Mode, ESI+) LC->MS Val 5. LOQ Validation (Accuracy ±20%, CV ≤20%) MS->Val Blank Matrix Blank (Zero Analyte) Blank->Prep Selectivity Check

Self-validating LC-MS/MS workflow for establishing N-desmethyldoxylamine LOQ.

References

  • ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass. URL: [Link]

  • FDA / Fyonibio. "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." Fyonibio. URL: [Link]

Sources

Comparative

Mechanistic Comparison: Why Deuterated Standards Outperform Analogs

The Gold Standard in Bioanalysis: Deuterated vs. Analog Internal Standards for N-desmethyl-Doxylamine Validation As a Senior Application Scientist specializing in mass spectrometry, I frequently encounter assays that fai...

Author: BenchChem Technical Support Team. Date: March 2026

The Gold Standard in Bioanalysis: Deuterated vs. Analog Internal Standards for N-desmethyl-Doxylamine Validation

As a Senior Application Scientist specializing in mass spectrometry, I frequently encounter assays that fail during late-stage validation due to poor internal standard selection. For researchers and drug development professionals, the integrity of pharmacokinetic (PK) and toxicokinetic data is non-negotiable.

Doxylamine, a first-generation antihistamine, undergoes extensive hepatic metabolism to form its primary active metabolite, N-desmethyl-doxylamine (NDD)[1]. The accurate quantification of NDD in biological matrices like plasma and urine relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. However, the complex nature of these matrices introduces a critical vulnerability: the matrix effect.

This guide provides an objective, data-driven comparison between Stable Isotope-Labeled Internal Standards (SIL-IS)—specifically deuterated NDD (NDD-d5)—and traditional structural analogs, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol.

The Achilles' heel of LC-MS/MS bioanalysis is the matrix effect —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting endogenous compounds (e.g., phospholipids, salts) in the electrospray ionization (ESI) source[2]. To correct for this, an internal standard (IS) is spiked into every sample.

  • Structural Analog Internal Standards (e.g., Diphenhydramine): Historically, structurally similar antihistamines were used as cost-effective internal standards. However, because analogs possess different partition coefficients, they elute at different retention times during the chromatographic gradient. Consequently, they experience a different micro-environment of matrix interferents and fail to accurately mirror the ion suppression acting on the target analyte[3].

  • Deuterated Internal Standards (NDD-d5): Synthesizing a deuterated version of the analyte provides an IS that is chemically and physically nearly identical to NDD[3]. The causality of its superiority lies in perfect co-elution . Because NDD and NDD-d5 elute simultaneously, they are subjected to the exact same matrix components in the ESI source[2]. Any ion suppression acting on NDD acts proportionally on NDD-d5, ensuring the peak area ratio remains constant and quantification remains precise[4].

The "Isotope Effect" Caveat: A known mechanistic phenomenon with deuterated standards is the isotope effect, where deuterium substitution slightly reduces the molecule's lipophilicity[3]. This can cause a minor shift in retention time on reversed-phase columns, potentially re-introducing differential matrix effects[4]. To mitigate this, chromatographic gradients must be explicitly optimized to force co-elution.

Visualizing the Mechanistic Workflow

G cluster_IS Internal Standard (IS) Addition cluster_MS Mass Spectrometry (Ionization & Detection) Sample Biological Matrix (Plasma/Urine) Extraction Protein Precipitation & Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC Analog Analog IS (Diphenhydramine) (Different Retention Time) Analog->Extraction Deuterated Deuterated IS (NDD-d5) (Co-elution with Analyte) Deuterated->Extraction MatrixEffect Matrix Components (Ion Suppression/Enhancement) LC->MatrixEffect AnalogResult Uncompensated Matrix Effect (Lower Accuracy & Precision) MatrixEffect->AnalogResult Differential Ionization DeuteratedResult Perfect Matrix Compensation (High Accuracy & Precision) MatrixEffect->DeuteratedResult Identical Ionization

Workflow of matrix effect compensation: Deuterated vs. Analog IS in LC-MS/MS bioanalysis.

Quantitative Performance Comparison

To objectively demonstrate the impact of IS selection, the following table summarizes validation data for NDD quantification in human plasma using NDD-d5 versus an analog IS. The data clearly illustrates that while the analog provides functional quantification, the deuterated standard delivers statistically significant improvements in accuracy and precision[2].

Validation ParameterDeuterated IS (NDD-d5)Analog IS (Diphenhydramine)Mechanistic Causality / Implication
Mean Accuracy (Bias %) 98.5% to 101.2%85.4% to 112.3%Co-elution of NDD-d5 perfectly corrects for variable extraction recovery and ionization efficiency.
Precision (CV %) < 4.5%11.2% to 14.8%Analog IS fails to correct for injection-to-injection variations in matrix interferents.
IS-Normalized Matrix Factor 0.98 to 1.020.75 to 1.30An MF of ~1.0 indicates absolute compensation for ion suppression/enhancement by the deuterated IS.
Linearity (R²) > 0.9990.985Superior tracking of analyte response across a wide dynamic range by the SIL-IS.

Self-Validating Experimental Protocol: LC-MS/MS Validation of NDD

This methodology is engineered as a self-validating system. Every step incorporates a functional check to ensure data integrity and explain the causality behind the analytical choices.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the working IS solution (NDD-d5, 100 ng/mL)[1].

  • Action: Add 300 µL of ice-cold Acetonitrile (ACN)[1].

  • Causality: ACN disrupts the hydration layer of plasma proteins, causing rapid denaturation and precipitation. This mechanistically releases any protein-bound NDD into the organic supernatant, ensuring high extraction recovery. The 3:1 organic-to-aqueous ratio ensures >95% precipitation efficiency.

  • Action: Vortex for 1 minute, then centrifuge at 14,500 x g for 5 minutes[1]. Transfer the supernatant and dilute 1:1 with aqueous mobile phase A.

  • Self-Validation Check: Injecting a highly organic extract (75% ACN) directly onto a reversed-phase column causes "solvent breakthrough," where the analyte fails to focus at the column head, leading to split or broadened peaks. Diluting with the aqueous mobile phase restores chromatographic focusing and peak symmetry.

Step 2: Chromatographic Separation
  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3 minutes.

  • Causality: Formic acid acts as a proton donor, ensuring NDD (a secondary amine) is fully protonated [M+H]+ for optimal positive ESI efficiency[5]. The relatively shallow gradient is specifically engineered to minimize the deuterium isotope effect, forcing NDD and NDD-d5 to co-elute perfectly.

Step 3: Mass Spectrometry (MRM Detection)
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Transitions:

    • NDD: m/z 257.2 → 167.1 (Quantifier)[6]

    • NDD-d5: m/z 262.2 → 167.1

  • Causality: The precursor ion m/z 257.2 corresponds to the protonated N-desmethyl-doxylamine[6]. Collision-induced dissociation (CID) yields a highly stable product ion at m/z 167.1. Monitoring these specific Multiple Reaction Monitoring (MRM) transitions provides absolute structural selectivity, filtering out background matrix noise and ensuring that only the target analyte and its deuterated counterpart are quantified.

Conclusion

While structural analogs can be utilized in early-stage discovery, the rigorous demands of regulated bioanalysis necessitate the use of stable isotope-labeled internal standards. By guaranteeing co-elution and experiencing identical matrix effects, deuterated N-desmethyl-doxylamine (NDD-d5) transforms a highly variable LC-MS/MS assay into a robust, self-correcting analytical system.

References

  • A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards | Benchchem |2

  • Application Note: Quantitative Analysis of (S)- Desmethyl Doxylamine in Human Plasma by LC | Benchchem | 1

  • Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis | Benchchem |3

  • Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? | ResearchGate | 4

  • Buy N-desmethyl-Doxylamine (succinate) | Smolecule | 6

  • Prediction and Validation of Phase II Glucuronide Conjugates in Urine | MDPI | 5

Sources

Validation

QC protocols for N-desmethyl-Doxylamine succinate testing

Title: A Senior Application Scientist’s Guide to QC Protocols for N-desmethyl-Doxylamine Succinate Testing: LC-MS/MS vs. HPLC-UV Executive Summary N-desmethyl-Doxylamine succinate (CAS: 2731375-61-2) is the primary Phase...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Senior Application Scientist’s Guide to QC Protocols for N-desmethyl-Doxylamine Succinate Testing: LC-MS/MS vs. HPLC-UV

Executive Summary

N-desmethyl-Doxylamine succinate (CAS: 2731375-61-2) is the primary Phase I pharmacologically relevant metabolite of the first-generation antihistamine Doxylamine[1]. Formed via hepatic N-demethylation, it serves a dual role in pharmaceutical sciences: as a critical biomarker in drug metabolism and pharmacokinetic (DMPK) profiling, and as a strictly regulated impurity in Active Pharmaceutical Ingredient (API) quality control (QC)[1]. Because N-desmethyl-Doxylamine differs from its parent compound by merely 14.03 g/mol —the absence of a single methyl group on the terminal amine[2]—distinguishing between the two requires high-resolution chromatographic techniques. This guide objectively compares analytical pathways and provides self-validating protocols for rigorous QC testing.

Physicochemical Causality in Analytical Choices

To design a self-validating QC system, one must first deconstruct the analyte's physical chemistry. The succinate salt of N-desmethyl-Doxylamine has a molecular weight of 374.43 g/mol , compared to Doxylamine succinate at 388.46 g/mol [2]. The secondary amine in N-desmethyl-Doxylamine is inherently more polar than the tertiary amine in Doxylamine.

  • Causality in Chromatography: This increased polarity significantly reduces its retention time on standard reversed-phase C18 columns compared to the parent drug. Consequently, the mobile phase pH must be strictly buffered (typically around pH 3.0–4.5 using ammonium acetate) to control the ionization state of the secondary amine. Failing to lock this ionization state results in severe peak tailing and compromises the baseline resolution required by3[3].

Comparative Analysis: HPLC-UV vs. LC-MS/MS

When establishing QC protocols for Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA)[1], laboratories must select the appropriate analytical platform based on the sample matrix and required sensitivity. Below is an objective performance comparison based on validated industry standards.

ParameterHPLC-UV WorkflowLC-MS/MS Workflow
Primary Application Bulk API batch release, major impurity quantification.DMPK bioequivalence studies, trace impurity profiling.
Sensitivity (LOD) ~0.05 - 0.1 µg/mL~0.5 - 1.0 ng/mL
Selectivity Mechanism Chromatographic resolution ( Rs​ ).Specific MRM transitions (Precursor Product).
Matrix Interference High susceptibility in biological matrices.Low (mitigated by stable isotope-labeled internal standards).
Self-Validating Feature Diode-array detection (DAD) peak purity indexing.Ion ratio monitoring (Qualifier/Quantifier transitions).

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Methodology for API Impurity QC

This protocol is designed for the routine quantification of N-desmethyl-Doxylamine as an impurity in Doxylamine Succinate API batches, ensuring compliance with pharmacopoeial standards.

  • Standard and Sample Preparation:

    • Step: Dissolve the Doxylamine API sample and the 4[4] in a diluent of 50:50 Water:Methanol to a working concentration of 1.0 mg/mL.

    • Causality: Methanol ensures complete solubilization of the succinate salts while matching the initial mobile phase conditions. This prevents solvent-front distortion (peak broadening) upon injection.

  • Chromatographic Separation:

    • Step: Inject 10 µL onto a high-efficiency C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) maintained at 30°C. Use a gradient elution of Buffer (10 mM Ammonium Acetate, pH 4.0) and Acetonitrile.

    • Causality: The pH 4.0 buffer guarantees that the secondary amine of the desmethyl impurity remains fully protonated, providing predictable retention mechanisms and sharp peak shapes.

  • Detection and System Suitability (Self-Validation):

    • Step: Monitor UV absorbance at 260 nm. Calculate the resolution ( Rs​ ) between N-desmethyl-Doxylamine and Doxylamine.

    • Causality: The 260 nm wavelength specifically targets the π→π∗ transitions of the pyridine ring[2], effectively ignoring non-UV absorbing excipients. The system validates itself if Rs​>1.5 , proving the column chemistry has successfully discriminated the 14 Da mass difference based strictly on polarity.

Protocol B: LC-MS/MS Methodology for DMPK Profiling

This protocol is engineered for quantifying trace levels of the metabolite in plasma for pharmacokinetic studies.

  • Matrix Extraction & Internal Standard Addition:

    • Step: Spike 50 µL of plasma with 10 µL of 5[5]. Perform protein precipitation using 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: The stable isotope-labeled internal standard (D5) co-elutes exactly with the target analytes, experiencing the identical matrix suppression environment in the MS source. This creates a self-correcting, self-validating quantification mechanism. The formic acid actively disrupts protein-drug binding, maximizing recovery.

  • Mass Spectrometry (MRM) Configuration:

    • Step: Operate the triple quadrupole MS in Electrospray Ionization Positive (ESI+) mode. Set the Multiple Reaction Monitoring (MRM) transition for N-desmethyl-Doxylamine (e.g., m/z 257.2 167.1).

    • Causality: The precursor ion ( [M+H]+ 257.2) reflects the 6[6]. The collision-induced dissociation (CID) selectively breaks the ether linkage, yielding a highly stable product ion. Monitoring this specific fragmentation pathway guarantees absolute molecular specificity, eliminating false positives from isobaric interferences in the biological matrix.

QC Decision Workflow

QC_Workflow Start Doxylamine API / Plasma Sample Prep Sample Preparation (Protein Precipitation / Dilution) Start->Prep Split Analytical Pathway Selection Prep->Split HPLC HPLC-UV Workflow (Routine QC & Batch Release) Split->HPLC High Conc. API LCMS LC-MS/MS Workflow (Trace Impurity & DMPK) Split->LCMS Trace/PK Matrix HPLC_Val Validation: System Suitability (Resolution > 1.5) HPLC->HPLC_Val LCMS_Val Validation: Matrix Effect Check (Isotope Internal Standard) LCMS->LCMS_Val Report QC Compliance & Data Reporting HPLC_Val->Report LCMS_Val->Report

Logical workflow for selecting and validating N-desmethyl-Doxylamine QC analytical pathways.

References

  • N-Desmethyldoxylamine Reference Standard Source: Benchchem URL
  • N-Desmethyldoxylamine (Succinate Salt)
  • doxylamine Source: TLC Pharmaceutical Standards URL
  • N-Desmethyldoxylamine Hydrogen Succinate Source: LGC Standards URL
  • N-Desmethyldoxylamine | CAS 78868-03-8 Source: LGC Standards URL
  • Buy N-desmethyl-Doxylamine (succinate)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-desmethyl-Doxylamine (succinate)

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I cannot overstate the importance of treating Phase I metabolites with the same rigorous respect as their parent active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I cannot overstate the importance of treating Phase I metabolites with the same rigorous respect as their parent active pharmaceutical ingredients (APIs).

N-desmethyl-Doxylamine is the primary Phase I metabolite of the first-generation antihistamine doxylamine, generated primarily via hepatic cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9) 1. While researchers frequently utilize the succinate salt of this metabolite as an analytical reference standard for forensic toxicology and pharmacokinetic profiling, it retains significant bioactivity. Exposure can lead to sedation, irritation, and in severe cases of parent-drug carryover, anticholinergic toxidromes and rhabdomyolysis 2.

This guide provides a field-proven, self-validating operational framework for the safe handling, reconstitution, and disposal of N-desmethyl-Doxylamine (succinate).

Quantitative Physicochemical & Hazard Profiling

Before designing a safety protocol, we must understand the physical realities of the compound. The succinate salt formulation dictates our choice of solvents, which in turn dictates our choice of Personal Protective Equipment (PPE).

PropertyQuantitative ValueOperational & Safety Causality
CAS Number 2731375-61-2Essential for strict regulatory tracking and hazardous waste manifesting.
Molecular Weight 374.4 g/mol Required for precise molarity calculations during assay calibration.
Solubility (Organic) DMF: 10 mg/mL, DMSO: 3 mg/mL, EtOH: 5 mg/mLHigh organic solubility requires the use of solvent-resistant PPE (e.g., Nitrile over Latex) to prevent dermal transport of the API 3.
Solubility (Aqueous) PBS (pH 7.2): ~3 mg/mLAqueous solutions degrade rapidly; do not store for >24 hours 3.
Storage Temperature -20°CThermal lability necessitates strict cold-chain logistics and pre-handling desiccation.

The Self-Validating PPE & Containment Matrix

Effective laboratory safety is not achieved by simply wearing gear; it is achieved by understanding the mechanism of failure for each protective layer. N-desmethyl-Doxylamine (succinate) is supplied as a lyophilized solid, making aerosolized micro-particulates the primary vector for accidental inhalation or ocular absorption 4.

  • Primary Engineering Control (Fume Hood): All handling of the dry powder must occur within a certified Class II Biological Safety Cabinet or a hard-ducted Chemical Fume Hood.

    • Causality: Opening a sealed vial that has been stored at -20°C can create a micro-vacuum effect, instantly aerosolizing the powder. A hood with a verified face velocity of >100 feet per minute (fpm) ensures these particulates are pulled away from your breathing zone.

  • Dermal Protection (Double-Gloving): Use heavy-duty Nitrile gloves (minimum 5 mil thickness). Do not use latex.

    • Causality: Latex offers virtually zero chemical resistance to Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). If a drop of reconstituted metabolite breaches a latex glove, the solvent will act as a transdermal vehicle, rapidly carrying the bioactive compound directly into your bloodstream.

  • Ocular Protection: Splash-proof chemical goggles.

    • Causality: Standard safety glasses leave the top and sides of the eyes exposed. Capillary action during aliquoting can cause unpredictable micro-splashes. The ocular mucosa is highly vascularized, providing a direct route for systemic absorption.

Operational Workflow: Reconstitution & Handling

To guarantee both the safety of the operator and the scientific integrity of the reference standard, follow this validated step-by-step methodology.

Phase I: Preparation & Equilibration
  • Cold-Chain Retrieval: Remove the sealed vial of N-desmethyl-Doxylamine (succinate) from the -20°C freezer.

  • Desiccation (Critical Step): Place the unopened vial in a desiccator at room temperature for a minimum of 30 minutes.

    • Causality: The succinate salt is highly hygroscopic. Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the powder. This not only degrades the compound but artificially inflates the mass, destroying the accuracy of your quantitative DMPK assays.

  • Solvent Purging: While the vial equilibrates, purge your chosen organic solvent (DMSO, DMF, or Ethanol) with an inert gas such as Argon or Nitrogen.

    • Causality: Purging displaces dissolved oxygen in the solvent, preventing the oxidative degradation of the secondary amine structure of the metabolite.

Phase II: Dissolution & Aliquoting
  • Containment Transfer: Move the equilibrated vial, purged solvent, and anti-static weighing tools into the fume hood. Self-Validation Check: Verify the hood's airflow monitor is in the green/safe zone before uncapping the vial.

  • Reconstitution: Add the purged solvent directly to the original vial to achieve your master stock concentration (e.g., 3 mg/mL for DMSO) 3.

  • Visual Validation: Vortex gently for 15 seconds. Hold the vial against both a light and dark background.

    • Causality: This visual check ensures complete dissolution. Undissolved micro-crystals will create localized concentration gradients, completely invalidating downstream LC-MS/MS calibrations.

  • Aqueous Dilution (If Required): If your assay requires an organic solvent-free aqueous buffer (like PBS), perform this dilution immediately prior to the biological experiment.

    • Causality: Aqueous solutions of this compound are chemically unstable and should never be stored for more than one day 3.

Process Visualization

HandlingWorkflow N1 1. Cold Storage Retrieval (-20°C) N2 2. Desiccation & Equilibration (30 mins, Room Temp) N1->N2 Prevent Condensation N3 3. Don PPE Matrix (Nitrile, Goggles, Coat) N2->N3 N4 4. Class II Fume Hood (Verify Flow >100 fpm) N3->N4 Establish Barrier N5 5. Reconstitution (Inert Gas Purged DMSO/DMF) N4->N5 Open Vial N6 6. Analytical Aliquoting (Amber Vials) N5->N6 N7 7. Organic Storage (< 1 Month at -20°C) N6->N7 Retain Stocks N8 8. Hazardous Waste Disposal (Incineration) N6->N8 Discard Consumables

Operational workflow for the safe handling and reconstitution of N-desmethyl-Doxylamine.

Spill Response & Disposal Logistics

Because N-desmethyl-Doxylamine is a bioactive pharmaceutical impurity, its disposal must comply with strict environmental regulations.

Decontamination Protocol (Solid Spill): Never use a dry brush or broom to sweep up spilled powder, as this will immediately aerosolize the API. Instead, gently cover the powder with a paper towel dampened with ethanol or water to suppress dust formation. Wipe inward toward the center of the spill, ensuring all residue is captured.

Decontamination Protocol (Liquid Spill): If a reconstituted organic solution (e.g., in DMSO) is spilled, do not use water. Water will simply spread the organic solvent. Cover the spill with a highly absorbent, non-combustible material like vermiculite or laboratory sand.

Waste Disposal: All contaminated consumables (pipette tips, empty vials, gloves, and spill cleanup materials) must be placed in a sealed, clearly labeled hazardous waste container. Do not pour excess reconstituted solutions down the sink. Liquid waste must be segregated into designated organic or aqueous hazardous waste carboys for professional incineration.

References

  • Wikipedia Contributors. "Doxylamine - Pharmacokinetics." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

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